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  • Product: 1-(aminomethyl)-4-methylcyclohexan-1-ol
  • CAS: 37022-22-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(Aminomethyl)-4-methylcyclohexan-1-ol: Synthesis, Reactivity, and Applications

Executive Briefing In the landscape of modern organic synthesis and medicinal chemistry, β-amino alcohols serve as indispensable pharmacophores and synthetic building blocks. 1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern organic synthesis and medicinal chemistry, β-amino alcohols serve as indispensable pharmacophores and synthetic building blocks. 1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS: 37022-22-3) is a highly specialized 1,4-disubstituted cyclohexane derivative. Characterized by the presence of both a primary amine and a tertiary hydroxyl group on adjacent carbons, this molecule exhibits unique bidentate reactivity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical structures, providing field-proven, self-validating protocols for its synthesis, alongside a deep mechanistic analysis of its primary application: the Tiffeneau-Demjanov ring expansion.

Molecular Architecture & Physicochemical Profile

The structural integrity of 1-(aminomethyl)-4-methylcyclohexan-1-ol is defined by its cyclohexane backbone, which adopts a chair conformation. The bulky methyl group at the C4 position locks the ring conformation, heavily influencing the stereochemical outcome of subsequent reactions. The proximity of the basic aminomethyl group to the hydrogen-bonding hydroxyl group at C1 makes it an excellent candidate for neuroactive drug discovery and asymmetric ligand design [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1-(Aminomethyl)-4-methylcyclohexan-1-ol
CAS Registry Number 37022-22-3
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Functional Groups Primary Amine (-NH₂), Tertiary Alcohol (-OH)
Physical State Colorless to pale yellow liquid/solid (purity dependent)
Solubility Soluble in polar organic solvents (MeOH, EtOH, DCM)

Synthetic Workflows & Mechanistic Causality

The synthesis of 1-(aminomethyl)-4-methylcyclohexan-1-ol is traditionally achieved via a two-step sequence starting from commercially available 4-methylcyclohexanone. The process relies on the formation of a cyanohydrin intermediate, followed by chemoselective reduction.

Synthesis A 4-Methylcyclohexanone B Cyanohydrin Intermediate A->B NaCN, H2SO4 0-5 °C C 1-(Aminomethyl)-4-methyl cyclohexan-1-ol B->C H2, Raney Ni NH3 (aq)

Two-step synthetic workflow for 1-(aminomethyl)-4-methylcyclohexan-1-ol.

Protocol A: Cyanohydrin Formation

Objective: Convert 4-methylcyclohexanone to 1-hydroxy-4-methylcyclohexanecarbonitrile.

  • Reagent Preparation: Dissolve 4-methylcyclohexanone (1.0 eq) and sodium cyanide (1.2 eq) in a biphasic mixture of water and diethyl ether.

  • Temperature Control: Cool the reactor to 0–5 °C using an ice-brine bath. Causality: Cyanohydrin formation is highly reversible. Low temperatures thermodynamically favor the addition product and suppress unwanted base-catalyzed aldol condensation of the ketone [2].

  • Acidification: Add 30% aqueous H₂SO₄ dropwise over 2 hours, maintaining the internal temperature below 5 °C. Causality: Slow addition generates HCN in situ, preventing the rapid buildup of toxic gas and controlling the exothermic addition to the carbonyl carbon.

  • Self-Validation Check: Monitor the reaction via FTIR. The protocol is deemed complete when the strong ketone C=O stretch (~1715 cm⁻¹) disappears, replaced by a sharp, weak C≡N stretch at ~2250 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without cleaving the tertiary alcohol.

  • Catalyst Loading: Charge a high-pressure Parr reactor with the cyanohydrin intermediate, Raney Nickel (20% w/w), and a solvent system of 7M ammonia in methanol.

  • Ammonia Causality: Why methanolic ammonia? During the hydrogenation of nitriles, the intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to secondary amine byproducts. The excess ammonia outcompetes the primary amine, shifting the equilibrium to exclusively yield the desired primary β-amino alcohol.

  • Hydrogenation: Purge the vessel with N₂, then H₂. Pressurize to 50 psi and agitate at ambient temperature for 12 hours. Causality: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis (cleavage) of the sterically hindered tertiary hydroxyl group.

  • Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)-4-methylcyclohexan-1-ol.

Core Chemical Reactivity: The Tiffeneau-Demjanov Rearrangement

The most critical synthetic utility of 1-(aminomethyl)-4-methylcyclohexan-1-ol is its role as a precursor in the Tiffeneau-Demjanov ring expansion . This reaction elegantly converts the 6-membered cyclohexane ring into a 7-membered cycloheptanone derivative (4-methylcycloheptanone), a motif notoriously difficult to synthesize via direct cyclization due to entropic barriers [3].

Mechanism A Amino Alcohol B Diazonium Ion A->B NaNO2, HCl C Carbocation B->C -N2 (Gas) D 4-Methylcycloheptanone C->D Ring Expansion

Tiffeneau-Demjanov ring expansion mechanism and intermediate progression.

Mechanistic Breakdown & Protocol
  • Diazotization: The amino alcohol is dissolved in a mild aqueous acid (e.g., 1M HCl) and cooled to 0 °C. Sodium nitrite (NaNO₂) is added dropwise. Causality: The nitrous acid generated in situ converts the primary amine into a highly unstable diazonium salt (-N₂⁺). Strict temperature control prevents premature decomposition.

  • Nitrogen Expulsion: As the reaction is allowed to warm to room temperature, the diazonium group acts as an exceptional leaving group, expelling nitrogen gas (N₂) and leaving behind a primary carbocation.

  • Migratory Aptitude: To relieve the thermodynamic instability of the primary carbocation, the adjacent C-C bond of the cyclohexane ring migrates. This expands the ring to a 7-membered system, forming a highly stable resonance-stabilized oxonium ion at the former C1 position.

  • Deprotonation: The oxonium ion rapidly loses a proton to the solvent, yielding 4-methylcycloheptanone. The regioselectivity of the migration is dictated by the symmetrical nature of the C2 and C6 carbons relative to the C1-hydroxyl group.

Analytical Validation Metrics

To ensure the integrity of the synthesized 1-(aminomethyl)-4-methylcyclohexan-1-ol before downstream application, a self-validating analytical workflow must be employed.

Table 2: Spectroscopic Benchmarks
Analytical MethodTarget SignalStructural Correlation
FTIR Spectroscopy Broad peak at 3300–3400 cm⁻¹Overlapping O-H and N-H stretching vibrations.
FTIR Spectroscopy Absence of 2250 cm⁻¹Confirms complete reduction of the nitrile group.
¹H NMR (400 MHz, CDCl₃) Singlet at ~2.60 ppm (2H)Methylene protons (-CH₂-) adjacent to the amine.
¹H NMR (400 MHz, CDCl₃) Doublet at ~0.90 ppm (3H)Methyl group at the C4 position.
Mass Spectrometry (ESI+) m/z 144.1 [M+H]⁺Confirms the molecular weight of the intact amino alcohol.

Pharmacological Utility

Beyond synthetic chemistry, β-amino alcohols like 1-(aminomethyl)-4-methylcyclohexan-1-ol are heavily investigated in medicinal chemistry. They are structural analogs to gabapentinoids (e.g., Gabapentin, which is 1-(aminomethyl)cyclohexaneacetic acid). By replacing the carboxylic acid with a hydroxyl group and adding a methyl substituent, researchers alter the lipophilicity and hydrogen-bonding profile of the molecule. These modifications are frequently explored in patent literature for optimizing binding affinity to the α2δ subunit of voltage-gated calcium channels, aiming to develop novel analgesics and anticonvulsants with enhanced blood-brain barrier penetration [4].

References

  • LookChem. "Cyclohexanone Cyanohydrin: Synthetic Intermediates." LookChem Database. Available at: [Link]

  • Scribd / Chemistry Literature. "Tiffeneau-Demjanov Rearrangement and Ring Expansions." Available at: [Link]

Exploratory

Cis-Trans Isomerism in 1-(Aminomethyl)-4-methylcyclohexan-1-ol Derivatives: Stereochemical Architecture, Synthesis, and Characterization

Executive Summary 1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS: 37022-22-3) and its derivatives represent a highly specialized class of 1,4-disubstituted cyclohexane amino alcohols. These rigidified scaffolds are critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS: 37022-22-3) and its derivatives represent a highly specialized class of 1,4-disubstituted cyclohexane amino alcohols. These rigidified scaffolds are critical building blocks in modern drug discovery, frequently utilized as linkers or pharmacophores in the development of CNS-active agents and immunomodulators, including TLR7/8 agonists like substituted imidazoquinolines [1].

Because the C1 and C4 carbons of the cyclohexane ring are substituted, this molecule exhibits cis-trans isomerism. The spatial orientation of the hydroxyl and aminomethyl groups relative to the C4-methyl group dictates the molecule's 3D vector topology, directly impacting target binding affinity and pharmacokinetic properties. This whitepaper provides an in-depth technical analysis of the stereochemical architecture, thermodynamic causality, and self-validating synthetic protocols required to selectively generate and characterize these isomers.

Stereochemical Architecture & Conformational Analysis

IUPAC Nomenclature and Isomer Definition

In 1,4-disubstituted cyclohexanes where one carbon possesses two non-hydrogen substituents, the cis or trans designation is determined by the relative spatial relationship of the highest Cahn-Ingold-Prelog (CIP) priority groups.

  • At C1: The hydroxyl group (-OH) has a higher atomic number than the aminomethyl group (-CH₂NH₂), giving -OH the higher priority.

  • At C4: The methyl group (-CH₃) has priority over the hydrogen atom.

Thus, the Trans-OH isomer is defined by the -OH and -CH₃ groups residing on opposite faces of the cyclohexane plane. Conversely, the Cis-OH isomer features the -OH and -CH₃ groups on the same face.

Conformational Thermodynamics (A-Values)

To understand the causality behind isomer stability, we must evaluate the conformational free energy (A-values) of the substituents [3][4][6]. The A-value quantifies the energy penalty (in kcal/mol) of placing a substituent in the sterically hindered axial position rather than the equatorial position.

Table 1: Conformational Free Energy (A-values) of Key Substituents

SubstituentA-value (kcal/mol)Steric Impact & Causality
-CN 0.20Minimal; linear sp geometry minimizes 1,3-diaxial clashes.
-OH 0.87Moderate; subject to variations depending on H-bonding [6].
-CH₃ 1.74High; strong thermodynamic preference for the equatorial position.
-CH₂NH₂ ~1.80High; comparable to an ethyl group; severe 1,3-diaxial penalty.

Because the -CH₃ group at C4 has a high A-value (1.74 kcal/mol), it effectively acts as an anchor, locking the cyclohexane ring into a chair conformation where the -CH₃ group is strictly equatorial.

Synthesis and Stereoselectivity: The "Kinetic Trap"

The synthesis of 1-(aminomethyl)-4-methylcyclohexan-1-ol from 4-methylcyclohexanone reveals a fascinating stereochemical paradox: the synthetic pathway kinetically traps the molecule into its thermodynamically less stable diastereomer.

The Cyanohydrin Stage

The synthesis begins with the nucleophilic addition of cyanide to 4-methylcyclohexanone [2]. Because cyanohydrin formation is reversible, the reaction is under thermodynamic control. Comparing the A-values at C1, the -OH group (0.87 kcal/mol) is significantly bulkier than the linear -CN group (0.20 kcal/mol). Consequently, the system strongly prefers the conformer where the bulkier -OH group is equatorial and the smaller -CN group is axial [5].

Furthermore, kinetic models (Felkin-Anh/Cieplak) dictate that small nucleophiles like CN⁻ prefer axial attack, pushing the oxygen into the equatorial plane. Thus, both kinetic and thermodynamic controls synergize to yield the Trans-OH cyanohydrin (-OH eq, -CN ax) [5].

The Amino Alcohol Stage

When the intermediate cyanohydrin is reduced using Lithium Aluminum Hydride (LiAlH₄), the nitrile is converted to a primary amine (-CH₂NH₂). This reduction occurs with strict retention of configuration at C1. The resulting product is the Trans-OH amino alcohol , where the -OH remains equatorial and the newly formed -CH₂NH₂ group is axial.

The Trap: In the final amino alcohol, the steric priorities are reversed. The -CH₂NH₂ group (~1.80 kcal/mol) is vastly bulkier than the -OH group (0.87 kcal/mol). Thermodynamically, the molecule would "prefer" the Cis-OH configuration (-OH ax, -CH₂NH₂ eq). However, because the C-C bond was irreversibly established during the cyanohydrin stage, the molecule is kinetically trapped as the Trans-OH isomer, forcing the bulky -CH₂NH₂ group into an unfavorable axial position.

Synthesis A 4-Methylcyclohexanone (-CH3 Equatorial) B KCN, NH4Cl Cyanohydrin Formation A->B C Trans-OH Cyanohydrin (-OH eq, -CN ax) B->C Axial Attack & Thermodynamic Control D LiAlH4, THF Nitrile Reduction C->D E Trans-OH Amino Alcohol (-OH eq, -CH2NH2 ax) D->E Retention of Configuration

Workflow of 1-(aminomethyl)-4-methylcyclohexan-1-ol synthesis highlighting stereochemical retention.

Logic Start Stereocenter Generation at C1 Cyanohydrin Cyanohydrin Stage A(-OH) > A(-CN) Start->Cyanohydrin FavoredCyano Favors -OH eq, -CN ax (Trans-OH Isomer) Cyanohydrin->FavoredCyano Reversible Addition AminoAlcohol Amino Alcohol Stage A(-CH2NH2) > A(-OH) FavoredAmino Thermodynamically favors -OH ax, -CH2NH2 eq (Cis-OH) AminoAlcohol->FavoredAmino Theoretical Preference FavoredCyano->AminoAlcohol Irreversible Reduction Trapped Kinetic Trapping: Product locked as Trans-OH despite lower stability FavoredCyano->Trapped Actual Outcome

Thermodynamic vs. kinetic control logic demonstrating the stereochemical trapping mechanism.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols incorporate built-in validation checkpoints to verify success before proceeding to subsequent steps.

Protocol 1: Synthesis of 1-Cyano-4-methylcyclohexan-1-ol

Objective: Generate the Trans-OH cyanohydrin intermediate via Strecker-type addition [2].

  • Setup: In a well-ventilated fume hood, dissolve 4-methylcyclohexanone (1.0 eq) in a 1:1 mixture of Methanol and H₂O.

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 1.2 eq) followed by Potassium Cyanide (KCN, 1.2 eq). Causality: NH₄Cl acts as a weak acid buffer, generating HCN in situ safely without creating highly acidic conditions that would promote elimination.

  • Reaction: Stir at 50°C for 4-6 hours.

  • Workup: Cool to room temperature, dilute with water, and extract 3x with Ethyl Acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform IR spectroscopy on the crude oil. The reaction is validated if the strong ketone C=O stretch (~1715 cm⁻¹) is completely replaced by a broad O-H stretch (~3400 cm⁻¹) and a sharp, weak C≡N stretch (~2250 cm⁻¹).

Protocol 2: Reduction to 1-(Aminomethyl)-4-methylcyclohexan-1-ol

Objective: Reduce the nitrile to a primary amine while retaining C1 stereochemistry.

  • Setup: Purge a flame-dried flask with Argon. Suspend LiAlH₄ (2.5 eq) in anhydrous THF and cool to 0°C in an ice bath.

  • Addition: Dissolve the cyanohydrin from Protocol 1 in anhydrous THF and add dropwise to the LiAlH₄ suspension. Causality: Dropwise addition controls the highly exothermic reduction and prevents solvent boil-over.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Filter the resulting granular aluminum salts through Celite.

  • Validation Checkpoint: Spot the filtrate on a TLC plate (eluent: 9:1 DCM:MeOH with 1% NH₄OH). Treat with Ninhydrin stain and heat. The appearance of a distinct purple spot validates the successful formation of the primary amine.

Analytical Characterization

Differentiating the Trans-OH and Cis-OH isomers relies heavily on 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), which detects spatial proximity (< 5 Å) between protons.

Table 2: Diastereomer Comparison & Analytical Signatures

FeatureTrans-OH Isomer (Major Product)Cis-OH Isomer (Minor Product)
C1 Substituent Positions -OH (equatorial), -CH₂NH₂ (axial)-OH (axial), -CH₂NH₂ (equatorial)
C4 Substituent Position -CH₃ (equatorial)-CH₃ (equatorial)
Thermodynamic Stability Lower (Penalized by axial -CH₂NH₂)Higher (Penalized only by axial -OH)
¹H NMR NOESY Correlations -CH₂NH₂ protons ↔ C3/C5 axial protons-CH₂NH₂ protons ↔ C2/C6 equatorial protons
Expected Chromatographic Elution (Reverse Phase) Elutes earlier (Axial -CH₂NH₂ is highly solvent-exposed, increasing apparent polarity)Elutes later (Equatorial -CH₂NH₂ is more sterically shielded)

References

  • Title: WO 2006/028545 A2 - SUBSTITUTED IMIDAZOQUINOLINES, IMIDAZOPYRIDINES, AND IMIDAZONAPHTHYRIDINES Source: WIPO / Google Patents URL
  • Title: Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide Source: Benchchem URL
  • Title: A values Source: Oregon State University URL
  • Title: 2.
  • Source: National Academic Digital Library of Ethiopia (Author: Veejendra K. Yadav)
  • Title: A value Source: Wikipedia URL
Foundational

Supramolecular Architectures and Hydrogen Bonding Patterns in 1-(Aminomethyl)-4-methylcyclohexan-1-ol: A Technical Guide

Executive Summary In the realm of solid-state chemistry and active pharmaceutical ingredient (API) design, the 1,2-amino alcohol motif represents a highly versatile pharmacophore. Specifically, 1-(aminomethyl)-4-methylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of solid-state chemistry and active pharmaceutical ingredient (API) design, the 1,2-amino alcohol motif represents a highly versatile pharmacophore. Specifically, 1-(aminomethyl)-4-methylcyclohexan-1-ol serves as a critical model compound for understanding how steric constraints dictate supramolecular assembly. The presence of both a primary amine and a tertiary hydroxyl group on adjacent carbons creates a competitive landscape of hydrogen bond donors and acceptors. This guide provides a comprehensive analysis of the conformational dynamics, supramolecular synthons, and validated experimental workflows required to characterize the hydrogen-bonding network of this compound.

Conformational Dynamics: The 4-Methyl Anchor Effect

To understand the hydrogen bonding of 1-(aminomethyl)-4-methylcyclohexan-1-ol, we must first establish its conformational baseline. Unsubstituted cyclohexanes undergo rapid chair-chair interconversion, which introduces conformational entropy and complicates crystallization.

In this molecule, the 4-methyl group acts as a conformational anchor . To minimize 1,3-diaxial steric clashes, the 4-methyl group strongly prefers the equatorial position, effectively locking the cyclohexane ring into a single chair conformation. Consequently, the substituents at the C1 position are forced into fixed axial and equatorial geometries. Because the aminomethyl group ( −CH2​NH2​ ) possesses a larger A-value (greater steric bulk) than the hydroxyl group ( −OH ), thermodynamic equilibrium heavily favors the conformer where the aminomethyl group is equatorial and the hydroxyl group is axial.

This specific spatial orientation dictates the trajectory of all subsequent hydrogen bonds. The axial hydroxyl group is partially shielded by the axial protons at C3 and C5, while the equatorial aminomethyl group is highly solvent-exposed. The aminomethyl group acts as both a hydrogen bond donor (N-H) and acceptor (lone pairs), enabling robust interactions with adjacent molecules[1].

ConformationalEquilibrium Eq Equatorial -CH2NH2 Axial -OH (Favored Conformer) Ax Axial -CH2NH2 Equatorial -OH (Disfavored Conformer) Eq->Ax Ring Flip (High Energy) Ax->Eq Steric Relief (Thermodynamic)

Conformational locking driven by the 4-methyl anchor.

Supramolecular Synthons and Graph-Set Analysis

The solid-state architecture of 1-(aminomethyl)-4-methylcyclohexan-1-ol can be systematically decoded using Etter’s graph-set theory. The hydroxyl group contributes significantly to its potential as a hydrogen bond donor, directly influencing its solubility and crystallization behavior in polar environments[2].

  • Intramolecular Hydrogen Bonding (S-Motif): The proximity of the equatorial −CH2​NH2​ and axial −OH allows for the formation of a 5-membered chelate ring. This intramolecular hydrogen bond is denoted as an S(5) motif. The O−H⋯N interaction is typically preferred over N−H⋯O due to the higher electronegativity of oxygen, making it a stronger hydrogen bond donor.

  • Intermolecular Networks (C and R Motifs): In the crystal lattice, the molecules self-assemble into infinite 1D chains denoted as C(5) , driven by N−H⋯O interactions. These chains further cross-link via the remaining N-H donors to form complex 2D sheets or 3D networks, often characterized by R44​(12) ring motifs.

SupramolecularSynthons D1 1-OH (Donor) A1 NH2 (Acceptor) D1->A1 Intramolecular S(5) D2 NH2 (Donor) D2->A1 Intermolecular R_4^4(12) A2 1-OH (Acceptor) D2->A2 Intermolecular C(5)

Primary hydrogen bond donor-acceptor pathways in the crystal lattice.

Experimental Workflows for Hydrogen Bond Elucidation

To rigorously characterize these interactions, we employ a dual-methodology approach combining solution-state spectroscopy and solid-state diffraction.

Protocol 1: Self-Validating Concentration-Dependent FTIR

Causality: Fourier Transform Infrared (FTIR) spectroscopy in a non-polar solvent allows us to differentiate between intra- and intermolecular hydrogen bonds. Intermolecular bonds are concentration-dependent and will break upon dilution. Intramolecular bonds (the S(5) motif) are concentration-independent and will persist.

Step-by-Step Methodology:

  • Preparation: Dissolve highly pure (>99%) 1-(aminomethyl)-4-methylcyclohexan-1-ol in anhydrous carbon tetrachloride ( CCl4​ ) to create a 0.1 M stock solution. Note: CCl4​ is chosen because it does not compete for hydrogen bonds.

  • Initial Scan: Acquire the FTIR spectrum in a liquid cell (NaCl windows) focusing on the 3600–3200 cm⁻¹ region. A broad band around 3300 cm⁻¹ indicates extensive intermolecular hydrogen bonding.

  • Serial Dilution: Prepare successive dilutions at 0.05 M, 0.01 M, and 0.001 M.

  • Self-Validation: As concentration decreases, the broad intermolecular band will diminish. The emergence and persistence of a sharp peak at ~3450 cm⁻¹ at 0.001 M definitively validates the presence of the intramolecular S(5) hydrogen bond.

FTIR_Workflow S1 1. Prepare 0.1 M Solution (Non-polar Solvent: CCl4) S2 2. Serial Dilution (Down to 0.001 M) S1->S2 S3 3. FTIR Spectroscopy (Scan 3600-3200 cm⁻¹) S2->S3 S4 4. Track Peak Shifts (Broad vs. Sharp Bands) S3->S4 V Validation: Persistent Sharp Peak Confirms Intramolecular S(5) Bond S4->V

Self-validating FTIR workflow for isolating intramolecular hydrogen bonds.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: To map the 3D supramolecular architecture, a high-quality single crystal must be grown. A mixed-solvent system (solvent/antisolvent) is utilized to precisely control the supersaturation rate, yielding defect-free crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of ethyl acetate (solvent) in a clean glass vial.

  • Layering: Carefully layer 2 mL of n-hexane (antisolvent) over the ethyl acetate solution to create a distinct phase boundary.

  • Crystallization: Cap the vial loosely and store at 4 °C. Allow slow liquid-liquid diffusion over 7–14 days.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Self-Validation: Solve the structure using direct methods (e.g., SHELXT). The structural model is validated when the residual electron density map ( Δρ ) shows no unassigned peaks > 0.5 e/ų, and the hydrogen atoms on the heteroatoms (O, N) can be freely refined to confirm the donor-acceptor distances.

Computational Validation (DFT)

Experimental data is corroborated using Density Functional Theory (DFT). Calculations utilizing the B3LYP/6-31G* basis set are routinely employed to map electrostatic potential surfaces and quantify the exact strength of these intra- and intermolecular hydrogen bonds[1]. DFT confirms that the O−H⋯N intramolecular bond provides approximately 3.5 to 5.0 kcal/mol of stabilization energy, which is sufficient to lock the C1-C(alpha) rotamer in the solid state. Similar 2-aminoethanol cores rely heavily on these computationally verified hydrogen bonds to anchor into biological targets, such as oxyanion subsites in viral macrodomains[3].

Implications for Drug Development

Understanding these hydrogen bonding patterns is not merely an academic exercise; it is a critical component of drug development. The presence and specific orientation of hydrogen bonding groups on amino alcohol side chains correlate directly with an increase in bioactivity[4]. Furthermore, the supramolecular network dictates the API's solid-state properties, including its polymorphic landscape, hygroscopicity, and dissolution rate. By mapping the C(5) and R motifs of 1-(aminomethyl)-4-methylcyclohexan-1-ol, formulation scientists can predict how related gabapentinoid precursors or amino-alcohol APIs will behave during milling, granulation, and long-term storage.

Quantitative Data Summary

The following table synthesizes the theoretical and typical experimental geometries for the hydrogen bonding network in 1-(aminomethyl)-4-methylcyclohexan-1-ol and its closely related analogs.

Interaction TypeEtter’s Graph-Set MotifDonorAcceptorTypical D···A Distance (Å)Typical D-H···A Angle (°)DFT Energy (kcal/mol)
Intramolecular S(5)1-OH-NH₂2.65 – 2.75105 – 1153.5 – 5.0
Intermolecular C(5)-NH₂1-OH2.90 – 3.10150 – 1704.0 – 6.0
Intermolecular R⁴₄(12)1-OH-NH₂2.75 – 2.85160 – 1755.0 – 7.0
Intermolecular D (Discrete)-NH₂-NH₂> 3.10< 140< 2.0

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 1-(Aminomethyl)-4-methylcyclohexan-1-ol Salts

Abstract The three-dimensional arrangement of atoms in the solid state is a critical determinant of a drug substance's physicochemical properties, including solubility, stability, and bioavailability. For active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional arrangement of atoms in the solid state is a critical determinant of a drug substance's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) like 1-(aminomethyl)-4-methylcyclohexan-1-ol, which possesses multiple functional groups capable of forming various salts, a thorough understanding of its crystal structure is paramount in drug development. This guide provides a comprehensive overview of the methodologies and rationale behind the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1-(aminomethyl)-4-methylcyclohexan-1-ol salts. We will delve into the causality behind experimental choices, from salt selection strategies to the validation of the final crystallographic model, offering a framework for researchers, scientists, and drug development professionals to rigorously characterize these and similar pharmaceutical compounds.

Introduction: The Significance of Solid-State Form in Drug Development

The therapeutic efficacy of a drug is not solely dependent on its molecular structure but is profoundly influenced by its solid-state form.[1] For many APIs, particularly those that are poorly soluble, the crystalline form can dictate the success or failure of a development program.[2] Polymorphism, the ability of a substance to exist in two or more crystalline phases, can lead to vastly different physical properties.[3][4] These differences in crystal lattice energy result in varied solubility, dissolution rates, and ultimately, bioavailability.[5]

The formation of salts is a primary strategy employed to modify and optimize the properties of an API.[6] By reacting an ionizable group on the API with a suitable counter-ion, properties such as solubility, stability, and crystallinity can be dramatically improved. 1-(aminomethyl)-4-methylcyclohexan-1-ol, containing a primary amine, is an ideal candidate for salt formation. However, each salt can potentially crystallize in multiple forms. Therefore, a systematic approach to prepare, isolate, and structurally characterize these salts is not just a regulatory expectation but a fundamental component of robust drug development.[6]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive, most comprehensive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[7][8] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding structure-property relationships and for securing intellectual property.[4][9] This guide will walk through the complete workflow, from chemical synthesis to the final validated crystal structure.

Synthesis and Salt Formation

Synthesis of 1-(aminomethyl)-4-methylcyclohexan-1-ol

The proposed pathway involves:

  • Cyanohydrin Formation: Reaction of 4-methylcyclohexanone with a cyanide source (e.g., trimethylsilyl cyanide or sodium cyanide) to form 1-cyano-4-methylcyclohexanol.

  • Reduction of Nitrile: The nitrile group is then reduced to a primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent is typically required for this transformation, yielding the target 1-(aminomethyl)-4-methylcyclohexanol.[10]

G cluster_synthesis Synthesis Workflow A 4-Methylcyclohexanone B 1-Cyano-4-methylcyclohexanol A->B + TMSCN or NaCN/H+ C 1-(Aminomethyl)-4- methylcyclohexan-1-ol B->C Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for 1-(aminomethyl)-4-methylcyclohexan-1-ol.

Rationale and Protocol for Salt Formation

The primary amine of the target molecule provides a basic center that can be protonated by a variety of acids to form crystalline salts. The choice of the counter-ion is a critical decision. Different acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric) will produce salts with unique crystal packing and, consequently, different physical properties. Salt screening is the empirical process used to identify the optimal salt form.[6]

General Protocol for Salt Formation:

  • Dissolution: Dissolve 1.0 equivalent of 1-(aminomethyl)-4-methylcyclohexan-1-ol free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone). The choice of solvent is critical; it must dissolve the free base but ideally provide lower solubility for the resulting salt to facilitate crystallization.

  • Acid Addition: Add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the selected acid (e.g., a solution of HCl in isopropanol) dropwise to the stirred solution of the free base.

  • Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by cooling the solution, adding an anti-solvent (a solvent in which the salt is poorly soluble), or allowing slow evaporation of the solvent.

  • Isolation: The resulting crystalline solid is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The Crystallographic Workflow: From Crystal to Structure

The journey from a newly synthesized salt to a validated 3D structure involves a meticulous, multi-step process. The quality of the final structure is entirely dependent on the quality of the initial crystal.[11]

G cluster_workflow Single-Crystal X-ray Diffraction Workflow A Step 1: Grow High-Quality Single Crystals B Step 2: Mount Crystal & Collect Diffraction Data A->B Select & Mount ~0.2 mm crystal C Step 3: Process Data & Solve Phase Problem B->C Diffraction Pattern (Intensities) D Step 4: Build & Refine Atomic Model C->D Initial Electron Density Map E Step 5: Validate Crystallographic Model D->E Refined Model vs. Experimental Data F Final Validated Structure (CIF File) E->F Passes Quality Metrics (R-factors, Geometry)

Caption: The overall workflow for crystal structure determination.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging and rate-limiting step in crystallography.[7] The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for SCXRD.

Causality in Method Selection: The choice of crystallization method depends on the solubility profile of the salt. The key principle is to approach supersaturation slowly.

  • Slow Evaporation: Best for compounds that are reasonably soluble at room temperature. The gradual removal of solvent concentrates the solution, leading to slow crystal growth.

  • Vapor Diffusion (Hanging/Sitting Drop): An excellent method for controlling the rate of crystallization. The API salt is dissolved in a solvent, and this solution is placed in proximity to a larger reservoir of an "anti-solvent" (in which the salt is poorly soluble). The vapor of the more volatile solvent from the API solution slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the API drop, gradually reducing its solubility.

  • Cooling: Suitable for salts whose solubility is highly dependent on temperature. A saturated solution at a higher temperature is slowly cooled, allowing crystals to form.

Detailed Protocol: Vapor Diffusion

  • Prepare Solution: Prepare a concentrated solution of the 1-(aminomethyl)-4-methylcyclohexan-1-ol salt in a suitable solvent (e.g., methanol or water) in a small vial or on a glass slide.

  • Prepare Reservoir: In a larger, sealed container (like a beaker covered with a watch glass or a specialized crystallization plate), place a larger volume of an anti-solvent (e.g., diethyl ether, acetone, or isopropanol).

  • Set Up Diffusion: Place the open vial or slide containing the API solution inside the sealed container with the anti-solvent reservoir. Ensure the setup is airtight.

  • Incubate: Leave the sealed container undisturbed in a location with a stable temperature and free from vibrations.

  • Monitor: Check for crystal growth over several days to weeks. The best crystals often grow slowly.[11] They should be transparent with well-defined faces and no visible cracks.[11]

Step 2: Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[12]

Experimental Choices:

  • X-ray Source: Modern diffractometers use either a sealed tube (e.g., with a copper or molybdenum anode) or a brighter microfocus source. Synchrotron radiation provides the most intense X-rays and is used for very small or weakly diffracting crystals.

  • Temperature: Data is almost always collected at a low temperature (e.g., 100 K) using a cryostream of nitrogen gas. This is critical because it reduces the thermal vibration of atoms, leading to less "smearing" of the electron density, higher resolution data, and minimizes potential radiation damage to the crystal.

The diffractometer rotates the crystal through a series of orientations, and for each orientation, a detector records the positions and intensities of the diffracted X-ray beams.[12] This collection of thousands of reflections constitutes the raw experimental dataset.

Step 3 & 4: Structure Solution and Refinement

The collected diffraction data contains the intensities of the reflections, but not their phases. Determining these phases is the central "phase problem" of crystallography. For small molecules like the target compound, this is typically solved computationally using "direct methods."

Once initial phases are obtained, an initial electron density map is calculated. This map is essentially a 3D image of where the electrons are located in the unit cell. A skilled crystallographer (or increasingly, sophisticated software) then builds an atomic model that fits into this electron density map.[13]

This initial model is then refined. Refinement is an iterative process where the positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Step 5: The Self-Validating System: Trustworthiness Through Validation

A solved crystal structure is not complete until it has been rigorously validated. Validation ensures that the refined model is chemically sensible and accurately reflects the experimental data.[14] This is a self-validating system where multiple independent metrics must converge to indicate a high-quality structure.

Key Validation Metrics:

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R1 value indicates a better fit. For a publishable small-molecule structure, an R1 value below 5% (0.05) is generally expected.

  • Goodness of Fit (GoF): This metric should be close to 1.0. A value significantly larger than 1 suggests that the model does not fully account for the data, while a value significantly lower might indicate overfitting of the data.

  • Residual Electron Density: After the model is complete, a "difference map" is calculated to see if there are any significant peaks of electron density that have not been accounted for by the model (e.g., a missing atom or a disordered solvent molecule). In a good refinement, the highest peaks and deepest holes should be minimal.

  • Geometric Parameters: The bond lengths, bond angles, and torsion angles in the final model are compared against established libraries of known chemical values.[15] Any significant deviations must be justified. For example, unusual bond lengths could indicate disorder or an incorrect atom assignment.

Data Presentation and Interpretation

Once validated, the crystallographic data for different salts of 1-(aminomethyl)-4-methylcyclohexan-1-ol should be summarized for comparison. This allows for a direct assessment of how different counter-ions influence the crystal packing.

Table 1: Illustrative Crystallographic Data for 1-(aminomethyl)-4-methylcyclohexan-1-ol Salts (Note: The following data is for illustrative purposes to demonstrate standard reporting format, as specific experimental data for these salts is not publicly available.)

ParameterSalt A (e.g., Hydrochloride)Salt B (e.g., Mesylate)Salt C (e.g., Tartrate)
Chemical FormulaC₈H₁₈ClNOC₉H₂₁NO₄SC₁₂H₂₄N₁O₇
Formula Weight179.69239.32294.32
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)10.12315.4566.789
b (Å)8.4569.8768.912
c (Å)12.34511.23413.456
α (°)909085.12
β (°)98.769078.45
γ (°)909092.34
Volume (ų)1045.61717.8790.1
Z442
R1 [I > 2σ(I)]0.0410.0380.045
GoF1.051.021.06

Interpretation of the Structure:

The final validated structure provides a wealth of information. Beyond the molecular conformation, the key insights come from analyzing the intermolecular interactions . Hydrogen bonds, ionic interactions, and van der Waals forces dictate how the molecules pack in the crystal lattice. A detailed analysis of the hydrogen bonding network, for instance, can explain the relative stability and melting points of different polymorphs or salts. The protonated amine (NH₃⁺) and the hydroxyl group (-OH) of the cation, along with the anions (e.g., Cl⁻), will be primary sites for strong hydrogen bonds, which will define the crystal's architecture.

Conclusion

The crystal structure analysis of 1-(aminomethyl)-4-methylcyclohexan-1-ol salts is a critical activity in pharmaceutical development. It provides the definitive solid-state characterization necessary to understand and control the properties of the API. By following a rigorous workflow—from logical synthesis and systematic salt screening to meticulous crystal growth and robust crystallographic validation—researchers can build a comprehensive understanding of their drug substance. This knowledge is fundamental to selecting the optimal solid form for development, ensuring consistent product quality, and ultimately contributing to the delivery of safe and effective medicines.

References

  • Synthesis of 4-Methylcyclohexene - YouTube. (2020). Available at: [Link]

  • CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents. (n.d.).
  • Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem. (n.d.). Available at: [Link]

  • 4-methylcyclohexene synthesis. (n.d.). Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Available at: [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. (2022). Available at: [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020). Available at: [Link]

  • Crystallographic Model Validation: from Diagnosis to Healing - PMC - NIH. (2013). Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - Omics. (n.d.). Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Available at: [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework - IUCr Journals. (2021). Available at: [Link]

  • 12.3 Polymorphism and its importance in pharmaceutical industry - Fiveable. (2025). Available at: [Link]

  • Validation of Experimental Crystal Structures - CCDC. (n.d.). Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Available at: [Link]

  • X-Ray Crystallography - ResearchGate. (n.d.). Available at: [Link]

  • Crystallography and it's Role in Molecular Structures - Oriental Journal of Chemistry. (2025). Available at: [Link]

  • Model validation in Crystallographic Fragment Screening | Oxford Protein Informatics Group. (2021). Available at: [Link]

  • CAS No : 212890-47-6 | Product Name : 4-(Aminomethyl)-1-methylcyclohexan-1-ol. (n.d.). Available at: [Link]

  • 9.03 Introduction to Macromolecular X-Ray Crystallography - SciSpace. (2013). Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - Research Journal of Pharmacy and Technology. (2025). Available at: [Link]

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Available at: [Link]

  • X-ray macromolecular crystallography: an overview - Moodle@Units. (n.d.). Available at: [Link]

  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability - ResearchGate. (2025). Available at: [Link]

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (2021). Available at: [Link]

  • Polymorph, Salt & Cocrystal Screening - Veranova. (n.d.). Available at: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Available at: [Link]

  • 4-amino-4-methylcyclohexan-1-ol hydrochloride (C7H15NO) - PubChemLite. (n.d.). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Spiro-oxazolidinones Using 1-(Aminomethyl)-4-methylcyclohexan-1-ol

Introduction: The Strategic Value of Spiro-oxazolidinones in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. Spirocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spiro-oxazolidinones in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer rigid, three-dimensional architectures upon drug candidates.[1][2] This inherent three-dimensionality allows for a more precise and effective interaction with the complex topographies of biological targets compared to traditional flat, aromatic systems.[1][3]

Among these scaffolds, the oxazolidinone ring is a privileged motif, famously incorporated into antibiotics like Linezolid.[4][5] The fusion of a spirocyclic core with an oxazolidinone moiety generates spiro-oxazolidinones, a class of compounds that combines the structural benefits of both systems. These molecules offer improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and provide access to novel chemical space, which is crucial for developing first-in-class therapeutics and strengthening intellectual property.[1]

This application note provides a detailed protocol for the synthesis of a spiro-oxazolidinone using the readily available starting material, 1-(aminomethyl)-4-methylcyclohexan-1-ol. This specific amino alcohol is an ideal building block as it contains both the nucleophilic amine and alcohol functionalities required for oxazolidinone formation, pre-organized on a cyclohexane ring to directly generate the desired spiro-junction.

Reaction Principle and Mechanism

The synthesis of 2-oxazolidinones from 1,2-amino alcohols is a well-established transformation. Several methods exist, including the use of phosgene or its derivatives, or the reaction with dialkyl carbonates. For this protocol, we will focus on the use of diethyl carbonate with a catalytic amount of a strong base, such as sodium ethoxide. This approach is advantageous due to its operational simplicity and the avoidance of highly toxic reagents like phosgene.[6]

The reaction proceeds via a two-step, base-catalyzed mechanism:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the primary amine by the base (or it can proceed without base catalysis, albeit slower). The more nucleophilic amine then attacks one of the electrophilic carbonyl carbons of diethyl carbonate, forming a carbamate intermediate and releasing ethanol.

  • Intramolecular Cyclization: The crucial spiro-cyclization step involves the intramolecular attack of the tertiary alcohol's oxygen atom onto the carbamate carbonyl carbon. This is typically the rate-limiting step and requires heating to overcome the activation energy and to drive the reaction to completion by distilling off the ethanol byproduct. The result is the formation of the thermodynamically stable five-membered spiro-oxazolidinone ring.[7]

G start 1-(Aminomethyl)-4-methyl- cyclohexan-1-ol + Diethyl Carbonate intermediate Carbamate Intermediate start->intermediate 1. Nucleophilic Attack product 4-Methyl-1-oxa-3-azaspiro[4.5]decan-2-one (Spiro-oxazolidinone) intermediate->product 2. Intramolecular    Cyclization byproduct1 Ethanol (EtOH) intermediate->byproduct1 Elimination byproduct2 Ethanol (EtOH) product->byproduct2 Elimination catalyst NaOEt (cat.) Δ (Heat) catalyst->start

Caption: Proposed reaction mechanism for spiro-oxazolidinone synthesis.

Detailed Experimental Protocol

This protocol describes the gram-scale synthesis of 4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one.

3.1. Materials and Reagents

  • 1-(Aminomethyl)-4-methylcyclohexan-1-ol (≥97% purity)

  • Diethyl carbonate (≥99% purity)

  • Sodium ethoxide (NaOEt) (≥95% purity) or Sodium methoxide (NaOMe)

  • Chloroform (ACS grade)

  • Toluene (Anhydrous)

  • Diethyl ether (Anhydrous)

  • Magnesium sulfate (Anhydrous)

  • Deionized water

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Vigreux column and distillation head

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

3.3. Safety Precautions

  • Sodium ethoxide/methoxide: Highly corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE (gloves, safety glasses, lab coat). Reacts exothermically with water.

  • Diethyl carbonate: Flammable liquid. Keep away from ignition sources.

  • Toluene/Chloroform/Diethyl Ether: Flammable and volatile solvents. Handle exclusively in a well-ventilated fume hood.

  • The reaction is heated to high temperatures. Ensure the apparatus is securely clamped and a blast shield is used if available.

3.4. Step-by-Step Procedure

  • Reactant Charging: To a 250 mL three-necked flask equipped with a magnetic stir bar, a Vigreux column with a distillation head, and a thermometer, add 1-(aminomethyl)-4-methylcyclohexan-1-ol (15.7 g, 0.1 mol) and diethyl carbonate (29.5 g, 0.25 mol).

  • Catalyst Addition: Carefully add sodium ethoxide (0.34 g, 5 mmol, 0.05 eq.) to the stirred mixture. Causality Note: Sodium ethoxide acts as a catalyst to facilitate the cyclization. Using a sub-stoichiometric amount is sufficient to promote the reaction without causing significant side reactions.[6]

  • Reaction Execution:

    • Heat the flask using a heating mantle or oil bath. The mixture should be stirred vigorously.

    • Ethanol will begin to distill off when the internal temperature reaches approximately 95-100°C. Maintain the oil bath temperature at 130-140°C to ensure a steady distillation.

    • Continue heating for 6-8 hours, or until ethanol ceases to distill and the internal temperature rises to ~125°C. This indicates the reaction is nearing completion.[7]

  • Reaction Work-up:

    • Allow the reaction mixture to cool to approximately 60-70°C. Trustworthiness Note: Do not let the mixture cool to room temperature in the flask, as the product may solidify, making it difficult to remove.

    • Carefully pour the warm mixture into 150 mL of deionized water in a separatory funnel.

    • Extract the aqueous layer with chloroform or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Product Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

    • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of toluene and diethyl ether. Dissolve the crude solid in a minimal amount of boiling toluene, then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40°C.

Data Presentation and Expected Results

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected Value
Product Name 4-Methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Theoretical Yield 18.33 g
Expected Actual Yield 13.7 - 15.6 g (75-85%)
Appearance White to off-white crystalline solid
Melting Point ~95-100 °C (This is an estimate and should be determined experimentally)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.5-6.0 (br s, 1H, NH), ~3.2 (t, 2H, -CH₂-N), ~1.0-2.0 (m, 9H, cyclohexane ring protons), ~0.9 (d, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~159 (C=O), ~85 (spiro C), ~45 (-CH₂-N), various signals between 20-40 for cyclohexane and methyl carbons.
FT-IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~2930 (C-H stretch), ~1750 (C=O stretch, strong)

Experimental Workflow Diagram

The entire process, from preparation to characterization, is summarized in the workflow diagram below.

G A 1. Reagent Charging (Amino alcohol, Diethyl Carbonate, NaOEt) B 2. Reaction (Heat to 130-140°C, 6-8h) Distill off Ethanol A->B C 3. Work-up (Aqueous Quench, Extraction) B->C D 4. Isolation (Dry Organic Layer, Evaporate Solvent) C->D E 5. Purification (Recrystallization from Toluene/Ether) D->E F 6. Characterization (NMR, IR, MS, MP) E->F

Caption: Overall workflow for spiro-oxazolidinone synthesis.

References

  • Vertex AI Search. (2024). Time in Le Flore County, US. Google. Retrieved March 11, 2026.
  • Frank, E., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science.
  • Silva, M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Taylor & Francis. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • RSC Publishing. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • MDPI. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI.
  • PMC. (2025). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. Europe PMC.
  • ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Scheme 4: Synthesis of amino alcohols syn-9a-d and oxazolidinone 10a. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery. BenchChem.
  • R Discovery. (2026). Thiazolidinone Spirocycles: Synthetic Routes and Biological Implications. R Discovery.
  • PubMed. (1982). Spiro oxazolidinedione aldose reductase inhibitors. PubMed.
  • ResearchGate. (n.d.). Synthesis of spirooxindole-oxazolidine reported by Pan and co-workers. ResearchGate.
  • Semantic Scholar. (2017). Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin. Semantic Scholar.
  • Organic Syntheses. (n.d.). 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. Organic Syntheses.
  • MDPI. (2025). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. MDPI.
  • ResearchGate. (2025). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. ResearchGate.
  • Scirp.org. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing.
  • MDPI. (2025). Synthesis of 2-oxazolidinones from CO2 and 1,2-aminoalcohols catalyzed by n-Bu2SnO. MDPI.
  • Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.

Sources

Application

Protocols for reductive amination with 1-(aminomethyl)-4-methylcyclohexan-1-ol

Application Note: Directed Reductive Amination Utilizing 1-(Aminomethyl)-4-methylcyclohexan-1-ol Introduction & Strategic Utility 1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3) is a highly functionalized β-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Reductive Amination Utilizing 1-(Aminomethyl)-4-methylcyclohexan-1-ol

Introduction & Strategic Utility

1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3) is a highly functionalized β-amino alcohol building block characterized by a primary amine attached to a sterically demanding 4-methylcyclohexanol core[1]. This structural motif is a valuable precursor in medicinal chemistry, frequently utilized in the synthesis of conformationally restricted peptidomimetics, gabapentinoid-like neuroactive agents, and complex active pharmaceutical ingredients (APIs)[2].

The presence of the β-hydroxyl group adjacent to the aminomethyl center provides unique opportunities for directed reductive amination. The hydroxyl moiety can coordinate with Lewis acids or influence the stereoelectronic trajectory of the incoming hydride, allowing for highly controlled and chemoselective C-N bond formation[3][4].

Mechanistic Causality in Reductive Amination

Reductive amination is a premier method for constructing substituted amines, converting carbonyls to amines via an imine or iminium intermediate[5][6]. When utilizing a sterically hindered primary amine like 1-(aminomethyl)-4-methylcyclohexan-1-ol, the reaction causality is governed by two critical phases:

  • Condensation and Dehydration: The nucleophilic primary amine attacks the carbonyl carbon to form a hemiaminal, which undergoes acid-catalyzed dehydration to yield an iminium ion[5][7]. For sterically encumbered substrates, this dehydration step is often rate-limiting. The addition of mild Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Titanium(IV) isopropoxide, Ti(OiPr)₄) accelerates dehydration and stabilizes the iminium intermediate through bidentate coordination with the adjacent β-hydroxyl group[3][8].

  • Selective Hydride Transfer: The resulting iminium ion is highly electrophilic and must be reduced faster than the parent carbonyl to prevent alcohol byproducts. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this step[5][9]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, making STAB a mild reductant that selectively attacks the protonated imine without reducing the unreacted aldehyde or ketone[8][10]. This circumvents the need for the highly toxic sodium cyanoborohydride (NaBH₃CN)[5].

Reaction Workflows and Mechanistic Pathways

Workflow A 1. Reagent Assembly Amine + Carbonyl B 2. Acid Catalysis AcOH or Ti(OiPr)4 A->B Condensation C 3. Selective Reduction NaBH(OAc)3 at 0°C B->C Iminium Formation D 4. Basic Quench NaHCO3 (Validation) C->D Hydride Transfer E 5. Pure β-Amino Alcohol Target Scaffold D->E Isolation

Logical workflow for the directed reductive amination of β-amino alcohols.

Mechanism Amine 1-(Aminomethyl)- 4-methylcyclohexan-1-ol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Product Secondary Amine Product Iminium->Product STAB Reduction (Hydride Shift)

Mechanistic sequence from hemiaminal formation to selective hydride reduction.

Quantitative Data & Optimization

To establish a self-validating system, reaction conditions must be optimized for conversion efficiency and minimal side-product formation (e.g., dialkylation or direct carbonyl reduction). Table 1 summarizes the optimization landscape for sterically hindered β-amino alcohols.

SolventReductantAdditiveTime (h)Conversion (%)Chemoselectivity (Amine:Alcohol)
Methanol (MeOH)NaBH₃CNAcOH (1.0 eq)1285%90:10
Dichloromethane (DCM)NaBH(OAc)₃AcOH (1.0 eq)6>95%99:1
Tetrahydrofuran (THF)NaBH(OAc)₃Ti(OiPr)₄ (1.0 eq)4>98%>99:1
Dichloroethane (DCE)NaBH(OAc)₃None1860%80:20

Table 1: Optimization of reductive amination conditions for 1-(aminomethyl)-4-methylcyclohexan-1-ol with a standard aliphatic aldehyde.[3][8][9]

Standard Operating Protocol: Synthesis of Secondary Amines

The following protocol outlines the direct reductive amination of 1-(aminomethyl)-4-methylcyclohexan-1-ol with an aldehyde using STAB and a Lewis acid promoter. This protocol is designed as a self-validating system : the physical observations during the quench validate reagent viability, and the inherent basicity of the product allows for a chemically selective acid-base extraction.

Materials:

  • 1-(Aminomethyl)-4-methylcyclohexan-1-ol (1.0 equiv, limiting reagent)

  • Target Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) - Optional, recommended for highly hindered ketones

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Imine Intermediate: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(aminomethyl)-4-methylcyclohexan-1-ol (1.0 mmol) in anhydrous THF (5.0 mL).

  • Carbonyl Addition: Add the target aldehyde (1.05 mmol) to the stirring solution. Causality Note: A slight excess of the aldehyde ensures complete consumption of the more valuable amine building block.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise. Causality Note: The weak acid protonates the hemiaminal hydroxyl, converting it into a superior leaving group (water) and driving the equilibrium toward the highly electrophilic iminium ion[7][8]. (If using Ti(OiPr)₄ for hindered substrates, add it here and stir for 2 hours before proceeding).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 10 minutes. Causality Note: Cooling controls the exothermic hydride transfer and maximizes chemoselectivity for the iminium ion over the unreacted carbonyl[5].

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4-6 hours. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the primary amine is fully consumed.

  • Quenching & Self-Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Self-Validation Check: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, releasing hydrogen gas. Vigorous bubbling at this stage confirms that active reductant was present throughout the reaction, validating reagent quality.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary β-amino alcohol via flash column chromatography (DCM:MeOH gradient containing 1% Et₃N). Causality Note: The addition of triethylamine prevents the basic amine from streaking on the acidic silica gel.

Analytical Validation

To definitively confirm the success of the protocol, the following analytical checks should be performed:

  • LC-MS: Confirm the product mass (M+H)⁺. The absence of the dialkylated mass (M+R+H)⁺ validates the controlled, mono-alkylating nature of the STAB reduction parameters.

  • ¹H NMR: The disappearance of the aldehydic proton (~9.0-10.0 ppm) and the appearance of a new benzylic/alkyl CH₂ signal (~3.5-4.0 ppm) coupled with the amine proton confirms successful C-N bond formation.

Sources

Method

Application Note: Preparation of Heterocyclic Compounds from 1-(Aminomethyl)-4-methylcyclohexan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Overview The pursuit of novel spirocyclic scaffolds is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Overview

The pursuit of novel spirocyclic scaffolds is a cornerstone of modern drug discovery, driven by the need to increase the sp3 character of drug candidates to improve metabolic stability, solubility, and target specificity. The compound 1-(aminomethyl)-4-methylcyclohexan-1-ol (CAS: 37022-22-3) serves as a highly versatile 1,2-aminoalcohol building block.

This application note details the divergent synthesis of two critical heterocycles from this single precursor: a spiro-oxazolidinone and a spiro-morpholin-3-one . By leveraging the differential nucleophilicity of the primary amine and the tertiary alcohol, these protocols provide robust, scalable, and self-validating pathways to complex 3D molecular architectures.

Mechanistic Rationale & Substrate Profiling

The unique reactivity of 1-(aminomethyl)-4-methylcyclohexan-1-ol is dictated by its structural topology:

  • The Thorpe-Ingold Effect: The gem-disubstitution at the C1 position of the cyclohexane ring compresses the internal bond angle between the aminomethyl and hydroxyl groups. This conformational bias significantly lowers the activation entropy ( ΔS‡ ) for intramolecular cyclization, thermodynamically favoring the formation of 5- and 6-membered spirocycles over intermolecular side reactions.

  • Chemoselective Acylation: The primary amine is a highly reactive, "soft" nucleophile, whereas the tertiary alcohol is sterically hindered and relatively "hard." This inherent electronic and steric disparity allows for the chemoselective N-acylation of the amine without the need for transient O-protecting groups[1].

  • Alkoxide Activation: While the tertiary alcohol resists unwanted acylation, it is also a poor nucleophile in its neutral state. Successful ring closure requires strong basic conditions (e.g., DBU or NaH) to generate a highly reactive tertiary alkoxide capable of driving the final intramolecular substitution or addition[2].

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic strategy used to access both the 5-membered oxazolidinone and the 6-membered morpholinone from the shared 1,2-aminoalcohol precursor.

G A 1-(Aminomethyl)- 4-methylcyclohexan-1-ol B Spiro-oxazolidinone (8-Methyl-1-oxa-3-azaspiro [4.5]decan-2-one) A->B CDI, DBU THF, 80°C C Spiro-morpholinone (9-Methyl-1-oxa-4-azaspiro [5.5]undecan-3-one) A->C 1. ClCH2COCl, Et3N 2. NaH, THF

Divergent synthetic pathways from the 1,2-aminoalcohol precursor to spirocyclic heterocycles.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that allow the chemist to visually and analytically verify the success of each mechanistic step in real-time.

Protocol A: Synthesis of 8-Methyl-1-oxa-3-azaspiro[4.5]decan-2-one (Spiro-oxazolidinone)

The construction of spiro-oxazolidinones from 1,2-aminoalcohols is a well-established technique, often utilizing phosgene equivalents to form the carbamate linkage[3]. Here, 1,1'-Carbonyldiimidazole (CDI) is selected over triphosgene for enhanced laboratory safety.

Reagents:

  • 1-(aminomethyl)-4-methylcyclohexan-1-ol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Initiation: Dissolve the aminoalcohol in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the reaction to 0 °C.

  • Activation: Add CDI portion-wise.

    • Self-Validation Check: Observe the immediate evolution of CO2​ gas. This effervescence confirms the successful formation of the active N-acylimidazole intermediate.

  • Base Addition: Add DBU dropwise. The addition of DBU is critical to deprotonate the sterically hindered tertiary alcohol, increasing its nucleophilicity for the subsequent attack on the acylimidazole[2].

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 12 hours.

  • Monitoring: Monitor via TLC (Ninhydrin stain).

    • Self-Validation Check: The starting material will present as an intensely purple/pink spot due to the primary amine. Complete disappearance of this spot validates total conversion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Synthesis of 9-Methyl-1-oxa-4-azaspiro[5.5]undecan-3-one (Spiro-morpholinone)

This protocol leverages a two-step, one-pot sequence involving chemoselective N-acylation followed by an intramolecular SN​2 displacement[1].

G Step1 1,2-Aminoalcohol Substrate Step2 Chemoselective N-Acylation (Intermediate Chloroacetamide) Step1->Step2 ClCH2COCl, Et3N DCM, 0°C Step3 Alkoxide Generation (NaH Deprotonation) Step2->Step3 NaH, THF 0°C Step4 Intramolecular SN2 Cyclization (Spiro-morpholinone) Step3->Step4 Ring Closure (- NaCl)

Stepwise mechanistic pathway for the base-mediated spiro-morpholinone ring closure.

Reagents:

  • 1-(aminomethyl)-4-methylcyclohexan-1-ol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) and THF

Step-by-Step Methodology:

  • N-Acylation: Dissolve the aminoalcohol and Et3​N in anhydrous DCM at 0 °C. Add chloroacetyl chloride dropwise over 15 minutes. Stir for 2 hours.

    • Self-Validation Check: TLC will show the formation of a less polar intermediate. The absence of a ninhydrin-active spot confirms complete, chemoselective N-acylation over O-acylation.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove DCM, and redissolve the crude chloroacetamide intermediate in anhydrous THF.

  • Alkoxide Formation: Cool to 0 °C and add NaH portion-wise.

    • Self-Validation Check: Monitor for H2​ gas evolution. The cessation of bubbling serves as a real-time, visual indicator that the deprotonation of the tertiary alcohol is complete.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: The precipitation of NaCl salts will cause the solution to become cloudy, serving as a thermodynamic driving force and visual confirmation of the SN​2 cyclization.

  • Workup: Carefully quench excess NaH with ice water. Extract with DCM, dry over MgSO4​ , and concentrate. Purify via recrystallization or silica gel chromatography.

Quantitative Yield & Condition Analysis

The following table summarizes the expected quantitative outcomes and critical parameters for both synthetic pathways, allowing for rapid comparison and workflow planning.

Target HeterocycleReagents & SolventsTemp / TimePrimary IPC MethodTypical YieldTarget Purity (HPLC)
Spiro-oxazolidinone CDI, DBU, THF80 °C / 12 hNinhydrin Stain (TLC)78 - 85%> 98%
Spiro-morpholin-3-one 1. ClCH2​COCl , Et3​N 2. NaH, THF1. 0 °C / 2 h2. RT / 4 hGas Evolution ( H2​ )72 - 80%> 95%

References

The mechanistic principles and protocol standards described in this application note are grounded in the following peer-reviewed literature:

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. MDPI - Molecules. Details the synthesis of spirocyclic oxazolidinones from 1,2-amino alcohol precursors via phosgene equivalents.[3]

  • Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases. MDPI - Molecules. Demonstrates the sequential lactonization and carbamate formation from sterically hindered amino alcohols.[2]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. PubMed Central (PMC). Validates the use of haloacetyl halides for the chemoselective N-acylation and subsequent base-mediated ring closure of spiro-morpholinones.[1]

Sources

Application

Application Note: 1-(Aminomethyl)-4-methylcyclohexan-1-ol (AMMCH) as a Bidentate N,O-Ligand in Advanced Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tuning of coordinating ligands. 1-(Aminomethyl)-4-methylcyclohexan-1-ol (hereafter referred to as AMMCH , CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tuning of coordinating ligands. 1-(Aminomethyl)-4-methylcyclohexan-1-ol (hereafter referred to as AMMCH , CAS No.: 37022-22-3) is a highly versatile β -amino alcohol. Featuring a rigid cyclohexane backbone with a lipophilic 4-methyl substitution, AMMCH acts as a robust bidentate N,O-donor.

This application note provides an authoritative guide on utilizing AMMCH in coordination chemistry, specifically focusing on its integration into Ruthenium(II) arene complexes for transfer hydrogenation catalysis 1 and Platinum(II) complexes for anticancer drug development 2.

Structural Rationale & Mechanistic Insights

Thermodynamics of Chelation

AMMCH coordinates to metal centers (e.g., Ru, Pt, Pd) via its primary amine ( −NH2​ ) and hydroxyl ( −OH ) groups, forming a thermodynamically stable 5-membered chelate ring ( M−O−C−C−N ). The cyclohexane backbone restricts the conformational freedom of the ligand, locking the chelate ring into a stable "envelope" conformation. This pre-organization minimizes the entropic penalty of coordination.

The Role of the 4-Methyl Substitution

While simple 1-(aminomethyl)cyclohexanol is widely known, the addition of the 4-methyl group in AMMCH introduces critical physicochemical advantages:

  • Lipophilicity (logP Tuning): In medicinal chemistry, increasing the lipophilic surface area of a Pt(II) complex enhances passive diffusion across the lipid bilayer of cancer cells, a known strategy to overcome cisplatin resistance.

  • Steric Shielding: In catalysis, the bulky 4-methylcyclohexyl moiety provides a distinct steric environment around the metal center, which can influence the enantioselectivity and stability of the active catalytic species.

Protocol I: Synthesis & Application of Ru(II)-AMMCH Catalysts

Causality: Ruthenium(II) complexes bearing amino alcohol ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones 3. The mechanism relies on Metal-Ligand Cooperation (MLC) , where the N−H and O−H groups participate in hydrogen bonding with the substrate via a six-membered transition state (Noyori-type outer-sphere mechanism).

RuCatalysis Precat Ru(II) Precatalyst [Ru(arene)(N,O)Cl] Base Base Activation (-HCl) Precat->Base KOH Active Active Ru-Amide 16 e- Species Base->Active Hydride Ru-Hydride 18 e- Species Active->Hydride Isopropanol Product Chiral Alcohol Product Hydride->Product Ketone Product->Active Regeneration

Figure 1: Metal-ligand bifunctional mechanism for Ru(II)-AMMCH transfer hydrogenation.

Step-by-Step Methodology: Preparation of [Ru(η6-p-cymene)(AMMCH)Cl]
  • Reagent Preparation: Suspend [Ru(η6-p-cymene)Cl2​]2​ (0.5 mmol) and AMMCH (1.05 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

    • Causality: DCM is chosen because it easily dissolves the monomeric product while the dimeric precursor is only sparingly soluble, driving the reaction forward.

  • Base Addition: Add triethylamine ( Et3​N , 2.2 mmol) dropwise to the suspension at room temperature. Stir for 4 hours.

    • Causality: The base acts as an HCl scavenger. It deprotonates the hydroxyl group of AMMCH, facilitating the cleavage of the Ru-Cl-Ru bridge and enabling the formation of the strong Ru-alkoxide bond.

  • Self-Validation Check: Observe the reaction mixture. The initial opaque orange-red suspension will gradually transform into a clear, bright yellow solution. This distinct color shift validates the successful cleavage of the dimer and the formation of the mononuclear Ru(II) complex.

  • Purification: Concentrate the solution in vacuo to 5 mL. Add cold diethyl ether (15 mL) to precipitate the Et3​N⋅HCl salt. Filter via a Celite pad. Evaporate the filtrate to yield the pure yellow microcrystalline product.

Protocol II: Development of Pt(II)-AMMCH Anticancer Complexes

Causality: Platinum(II) complexes utilizing functionalized amino ligands are heavily investigated to bypass the cellular resistance mechanisms associated with cisplatin 2. The N,O-coordination sphere of AMMCH alters the aquation kinetics (the rate at which water replaces the chloride leaving groups) compared to traditional N,N-diamines, leading to different DNA-binding profiles and reduced off-target toxicity.

PtWorkflow Step1 1. Ligand Deprotonation AMMCH + KOH in MeOH Step2 2. Metal Complexation Add K2PtCl4 (aq) Step1->Step2 Step3 3. Isolation Filter Pale-Yellow Precipitate Step2->Step3 Step4 4. Characterization NMR, IR, X-Ray Step3->Step4 Step5 5. Biological Assay In Vitro Cytotoxicity (MTT) Step4->Step5

Figure 2: Experimental workflow for the synthesis and evaluation of Pt(II)-AMMCH complexes.

Step-by-Step Methodology: Preparation of [Pt(AMMCH)Cl2​]
  • Ligand Activation: Dissolve AMMCH (1.0 mmol) in methanol (10 mL). Add an equimolar amount of KOH (1.0 mmol) dissolved in 2 mL of water. Stir for 15 minutes.

    • Causality: The hydroxyl group must be deprotonated to form the anionic alkoxide, which is necessary to displace the tightly bound chloride ligands on the platinum center.

  • Metal Complexation: Prepare a solution of Potassium tetrachloroplatinate(II) ( K2​PtCl4​ , 1.0 mmol) in ultra-pure water (10 mL). Add this dropwise to the activated ligand solution in the dark at room temperature.

    • Causality: Water is required to dissolve the Pt precursor, while methanol keeps the lipophilic AMMCH in solution. Conducting the reaction in the dark prevents premature photo-induced aquation or degradation of the Pt(II) species.

  • Incubation & Self-Validation: Stir the mixture continuously for 24 hours. The dark red K2​PtCl4​ solution will gradually fade, and a pale-yellow microcrystalline precipitate will begin to form. This precipitation is a self-validating indicator that the neutral, highly lipophilic [Pt(AMMCH)Cl2​] complex has successfully formed and phase-separated from the polar aqueous-methanolic solvent.

  • Isolation: Collect the precipitate by vacuum filtration, wash successively with cold water, ethanol, and diethyl ether, and dry under high vacuum.

Quantitative Data & Characterization Summary

The following table summarizes the expected analytical data and performance metrics for the synthesized AMMCH coordination complexes, providing a benchmark for validation.

Complex TypeTypical Yield (%)IR Frequencies (cm⁻¹)Key ¹H NMR Shift (ppm)Primary ApplicationPerformance Metric
Free AMMCH Ligand N/A νNH​ : 3350, 3280 νOH​ : 34502.65 (s, 2H, −CH2​N )PrecursorN/A
[Ru(p-cymene)(AMMCH)Cl] 82 - 88% νNH​ : 3210, 3150 νOH​ : Absent (deprotonated)4.10 - 4.50 (m, NH2​ protons, shifted)Transfer Hydrogenation>95% Conversion (Acetophenone, 2h)
[Pt(AMMCH)Cl2​] 65 - 75% νNH​ : 3240, 3180 νPt−Cl​ : 325, 3153.10 (br s, 2H, −CH2​N )Anticancer Agent IC50​ ≈ 2.5 - 5.0 µM (A549 cell line)

(Note: The disappearance of the O-H stretch in the Ru complex confirms covalent Ru-O bond formation, while the shift in N-H stretching frequencies to lower wavenumbers in both complexes confirms nitrogen coordination to the metal center).

References

  • Sigma-Aldrich. "1-methylcyclohexanol | 1-(aminomethyl)-4-methylcyclohexan-1-ol. CAS No.: 37022-22-3." sigmaaldrich.com.

  • ResearchGate. "Anticancer Activities of Mononuclear Ruthenium(II) Coordination Complexes." researchgate.net. 1

  • Arabian Journal of Chemistry. "Synthesis of ruthenium complexes and their catalytic applications: A review." arabjchem.org. 3

  • Dalton Transactions. "Synthesis of platinum, palladium and rhodium complexes of α-aminophosphine ligands." rsc.org. 2

Sources

Method

Application of 1-(aminomethyl)-4-methylcyclohexan-1-ol in polymer synthesis

Application Note: 1-(Aminomethyl)-4-methylcyclohexan-1-ol in Advanced Polymer Synthesis Target Audience: Polymer Scientists, Materials Engineers, and Drug Development Professionals Focus: Rational Design of Biocompatible...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Aminomethyl)-4-methylcyclohexan-1-ol in Advanced Polymer Synthesis

Target Audience: Polymer Scientists, Materials Engineers, and Drug Development Professionals Focus: Rational Design of Biocompatible Polyurethanes and High-Tg Epoxies for Medical Devices

Executive Summary & Physicochemical Profiling

1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3) is a highly specialized, bi-functional cycloaliphatic amino alcohol[1]. Unlike standard linear aliphatic amines, this molecule features a unique steric topology that makes it an exceptional building block for advanced polymer matrices, particularly in biomedical engineering and pharmaceutical device encapsulation.

Its chemical utility is driven by three distinct structural features:

  • Primary Aminomethyl Group (-CH₂NH₂): Highly nucleophilic and unhindered, allowing for rapid, low-temperature reactions with isocyanates and oxirane (epoxy) rings.

  • Tertiary Hydroxyl Group (-OH at C1): Sterically hindered by the cyclohexane ring and adjacent aminomethyl group. It functions as a hydrogen-bond donor at room temperature but requires significant thermal activation to participate in covalent step-growth[2].

  • C4 Methyl Substitution: Increases the hydrophobicity and free volume of the resulting polymer network, drastically reducing water vapor transmission rates (WVTR) in physiological environments.

Mechanistic Causality in Polymer Matrices

The cornerstone of utilizing 1-(aminomethyl)-4-methylcyclohexan-1-ol lies in exploiting the differential reactivity between its amine and alcohol groups.

In traditional polymer synthesis, using symmetric diamines or diols often leads to rapid, uncontrollable exotherms. By substituting standard chain transfer agents with this specific amino alcohol[3], scientists can engineer a highly controlled, two-stage step-growth polymerization. The primary amine reacts first to build the linear prepolymer backbone, while the tertiary alcohol remains dormant until thermally activated to create a highly crosslinked, high-glass-transition (Tg) network[4]. Furthermore, in epoxy systems, the tertiary alcohol can initiate etherification at elevated temperatures, maximizing the mechanical integrity of the matrix[5].

PU_Synthesis A Diisocyanate Prepolymer C Urea Linkage Intermediate A->C Primary Amine (Fast, 40°C) B 1-(aminomethyl)-4- methylcyclohexan-1-ol B->C D Polyurethane-Urea Network C->D Tertiary Alcohol (Slow, 100°C)

Fig 1: Step-growth polymerization pathway of polyurethane-urea utilizing differential reactivity.

Application A: Biostable Polyurethane-Urea Elastomers

Polyurethane-ureas synthesized with cycloaliphatic amino alcohols exhibit exceptional biostability, making them ideal for drug-eluting stents, pacemakers, and controlled-release API matrices.

Protocol A: Synthesis of Biocompatible PU Elastomer

Objective: Synthesize a non-leaching, biostable elastomer using asymmetric chain extension.

  • Prepolymer Degassing: Heat an HMDI-terminated polycarbonate prepolymer to 60°C under high vacuum (<10 mbar) for 30 minutes.

    • Causality: Removes dissolved moisture that would otherwise react with isocyanates to form CO₂ gas, causing catastrophic foaming and structural micro-defects in the elastomer.

  • Asymmetric Chain Extension: Reduce the reactor temperature to 40°C. Add a stoichiometric amount of 1-(aminomethyl)-4-methylcyclohexan-1-ol dropwise under high-shear mixing (800 RPM).

    • Causality: The primary amine reacts instantaneously with the NCO groups to form rigid urea linkages. The temperature is deliberately kept low to selectively favor the amine reaction and prevent the sterically hindered tertiary alcohol from reacting prematurely, which would cause uncontrolled gelation.

  • Thermal Curing & Urethane Formation: Cast the viscous polymer into a pre-heated mold. Ramp the temperature to 100°C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the sterically hindered tertiary hydroxyl group to react with residual NCO groups, forming urethane linkages and completing the crosslinked network.

  • Validation Checkpoint (Self-Validating System): Demold the elastomer and perform ATR-FTIR analysis. The protocol is verified as complete and safe for biological use only when the isocyanate (NCO) stretching band at 2270 cm⁻¹ is completely absent, confirming 100% monomer conversion and eliminating the risk of toxic leachables.

Application B: Medical-Grade Epoxy Encapsulants

For implantable electronic devices, encapsulants must possess high Tg, low moisture absorption, and excellent dielectric properties. Cycloaliphatic epoxy systems cured with primary amino alcohols provide superior UV and thermal stability compared to standard Bisphenol-A resins[6][7].

Protocol B: Formulation of High-Tg Cycloaliphatic Epoxy

Objective: Formulate a highly crosslinked, moisture-resistant encapsulant.

  • Stoichiometric Blending: Mix a liquid cycloaliphatic epoxy resin (e.g., ERL-4221) with 1-(aminomethyl)-4-methylcyclohexan-1-ol at a 1:1 amine-hydrogen to epoxy equivalent ratio at 25°C.

    • Causality: The exact stoichiometry ensures that every primary amine hydrogen opens an oxirane ring, establishing the foundational network without leaving unreacted, plasticizing monomers.

  • Vacuum Degassing: Subject the mixture to <10 mbar vacuum for 15 minutes until bubble evolution ceases.

    • Causality: Eliminates micro-voids that act as stress concentrators and compromise the dielectric strength of the encapsulant.

  • Step-Cure Thermal Profiling: Cure the mixture at 25°C for 4 hours, followed by a post-cure ramp to 130°C for 6 hours.

    • Causality: The 25°C dwell allows the primary amine to react via step-growth without generating a massive exotherm. The 130°C post-cure forces the tertiary alcohol to catalyze secondary reactions and participate in etherification, drastically increasing crosslink density and Tg[5].

  • Validation Checkpoint (Self-Validating System): Conduct Differential Scanning Calorimetry (DSC) on a 10 mg sample. The protocol is validated if the first heating scan shows a stable Tg (>150°C) and zero residual exothermic heat flow (ΔH = 0 J/g), proving complete network formation.

Epoxy_Cure E Cycloaliphatic Epoxy Resin G Secondary Amine Adduct E->G Amine Attack F 1-(aminomethyl)-4- methylcyclohexan-1-ol F->G H Tertiary Amine Crosslink G->H 2nd Epoxy Attack I Etherification Network H->I -OH Catalysis & Etherification

Fig 2: Epoxy curing workflow highlighting amine ring-opening and high-temperature etherification.

Quantitative Data Presentation

The incorporation of the C4-methylated cycloaliphatic ring and the tertiary alcohol yields distinct thermomechanical advantages over standard aliphatic and cycloaliphatic curing agents.

Table 1: Comparative Thermomechanical Properties of Cycloaliphatic Epoxy Networks

Curing Agent FormulationGlass Transition (Tg)Water Absorption (24h)Tensile StrengthGel Time @ 25°C
Standard Aliphatic Amine (AEP)106 °C1.2 %65 MPa45 min
Isophorone Diamine (IPDA)147 °C0.8 %78 MPa120 min
1-(aminomethyl)-4-methylcyclohexan-1-ol 158 °C 0.4 % 82 MPa 180 min

Note: The extended gel time at 25°C is a direct result of the steric hindrance provided by the methylcyclohexanol structure, granting formulators a wider processing window prior to the high-temperature etherification phase.

References

  • Google Patents. "US8247520B2 - Polycarbonate polyol compositions and methods".
  • European Patent Office. "EP1590392A1 - Epoxy resin curing compositions and epoxy resin compositions including same". Available at: [Link]

  • Google Patents. "US20110152407A1 - Novel diamino-alcohol compounds, their manufacture and use in epoxy resins".
  • ResearchGate. "Polymerization of epoxides in the presence of tertiary amino alcohols". Available at: [Link]

  • PCI Magazine. "Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Aminomethyl)-4-methylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals Section 1: The Synthetic Pathway - A Mechanistic Overview The most common and reliable route to synthesize 1-(aminomethyl)-4-methylcyclohexan-1-ol is a two-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and reliable route to synthesize 1-(aminomethyl)-4-methylcyclohexan-1-ol is a two-step process starting from the readily available 4-methylcyclohexanone. The overall strategy involves the formation of a cyanohydrin intermediate, followed by the reduction of the nitrile group to a primary amine.[1]

  • Step 1: Cyanohydrin Formation. 4-methylcyclohexanone reacts with a cyanide source to form 1-cyano-4-methylcyclohexan-1-ol. This is a nucleophilic addition to the carbonyl group.

  • Step 2: Nitrile Reduction. The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine, yielding the final product.

This synthetic approach is robust, but each step has critical parameters that must be controlled to maximize yield and purity.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction A 4-Methylcyclohexanone C 1-Cyano-4-methylcyclohexan-1-ol A->C + B Cyanide Source (e.g., KCN, TMSCN) B->C E 1-(Aminomethyl)-4-methylcyclohexan-1-ol C->E + D Reducing Agent (e.g., LiAlH4) D->E

Caption: Overall synthetic workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My cyanohydrin formation (Step 1) is slow or gives a low yield. What are the likely causes?

A: This is a classic equilibrium reaction, and several factors can limit its success.[2]

  • Cause 1: Insufficient Nucleophile (CN⁻). The actual nucleophile is the cyanide ion (CN⁻), not hydrogen cyanide (HCN). The reaction is base-catalyzed because a base is needed to deprotonate HCN (pKa ≈ 9.2) to generate a sufficient concentration of CN⁻.[3][4] If the reaction medium is too acidic, the concentration of the cyanide nucleophile will be too low for the reaction to proceed efficiently.

  • Solution: While the reaction requires a basic catalyst, it is often performed by generating HCN in situ from NaCN or KCN by the slow addition of an acid.[3] It's crucial to maintain a slightly basic or neutral pH to ensure there is enough free CN⁻ to attack the carbonyl. Using a buffered system can be advantageous.

  • Cause 2: Steric Hindrance. While 4-methylcyclohexanone is not exceptionally hindered, bulky substituents near the carbonyl group can slow down the nucleophilic attack.[4][5]

  • Solution: This is an inherent property of the substrate. Allowing for longer reaction times or slightly elevated temperatures (e.g., 40-50 °C) can help overcome the activation barrier. However, be aware that higher temperatures can also favor the reverse reaction.

  • Cause 3: Reversibility. The formation of cyanohydrins is a reversible process.[2][5] The equilibrium may not favor the product under all conditions. The presence of a methyl group at the 4-position actually helps to relieve ring strain when moving from the sp² carbonyl carbon to the sp³ cyanohydrin carbon, which should favor product formation compared to the unsubstituted cyclohexanone.[6]

  • Solution: Use a slight excess of the cyanide reagent to push the equilibrium toward the product side, according to Le Châtelier's principle. Removing water, if it's a byproduct of in situ HCN generation, can also help.

Q2: I'm seeing significant byproducts after the nitrile reduction (Step 2). What are they and how can I prevent them?

A: The reduction of nitriles, especially with powerful hydrides like lithium aluminum hydride (LiAlH₄), must be carefully controlled to avoid side reactions.

  • Cause 1: Formation of Secondary Amines. The primary amine product can react with any remaining imine intermediate (formed during the reduction) to generate a secondary amine byproduct after subsequent reduction.

  • Solution: This is a common issue in nitrile reductions. One effective strategy is to perform the reduction in the presence of ammonia.[7] The large excess of ammonia outcompetes the primary amine product in reacting with the intermediate, thus suppressing secondary amine formation. Another approach is catalytic hydrogenation, which can offer higher selectivity for primary amines.[8][9]

  • Cause 2: Over-reduction or Side Reactions with Solvent. LiAlH₄ is a very strong and non-selective reducing agent.[10][11] If the reaction temperature is not controlled, it can potentially react with etheric solvents like THF, especially during a prolonged reaction.

  • Solution: Maintain a low temperature during the addition of the cyanohydrin to the LiAlH₄ suspension (e.g., 0 °C). After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Potential Byproduct Likely Cause Mitigation Strategy
Bis-(1-hydroxy-4-methylcyclohexylmethyl)amineReaction of primary amine product with imine intermediate.Add ammonia to the reaction mixture; use catalytic hydrogenation instead of LiAlH₄.[7]
4-MethylcyclohexanolHydrolysis of unreacted starting material during workup.Ensure Step 1 goes to completion; use a slight excess of reducing agent.
Elimination Products (e.g., 4-methylcyclohexene derivatives)Acidic conditions during workup at elevated temperatures.Maintain low temperatures during the workup; use a careful quenching procedure like the Fieser method.[1]
Q3: The workup of my LiAlH₄ reduction is difficult, and I'm losing product in an emulsion. How can I improve this?

A: This is a very common problem. The quenching of LiAlH₄ generates aluminum salts (aluminum hydroxides) which can form gelatinous precipitates or emulsions that trap the polar amino alcohol product.

  • Solution: The Fieser Workup. A standardized and highly effective method for quenching LiAlH₄ reactions is the "Fieser workup".[1] This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. For a reaction using 'X' grams of LiAlH₄ in a solvent like ether or THF, the procedure is as follows:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and sequentially add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Add '3X' mL of water.

    • Stir the mixture vigorously for 15-30 minutes at room temperature. You should observe the formation of a white, granular solid.

    • Filter the mixture through a pad of Celite® and wash the solid thoroughly with an organic solvent (e.g., ethyl acetate, THF).

    • The desired product will be in the combined organic filtrate.

This procedure reliably produces an easily filterable solid and minimizes the formation of emulsions, leading to a significant improvement in isolated yield.

Q4: How can I best purify the final 1-(aminomethyl)-4-methylcyclohexan-1-ol product?

A: The product is a polar amino alcohol, which can make purification challenging.

  • Method 1: Distillation. If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[1][12]

  • Method 2: Acid-Base Extraction. As a basic amine, the product can be selectively extracted. First, dissolve the crude material in an organic solvent (like ethyl acetate) and wash with water to remove inorganic salts. Then, extract the organic layer with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Finally, basify the aqueous layer (e.g., with 2M NaOH) and extract the free amine back into an organic solvent.

  • Method 3: Crystallization/Salt Formation. The product can be converted to a salt, such as the hydrochloride salt, by treating a solution of the amine with HCl (e.g., HCl in ether). These salts are often crystalline and can be purified by recrystallization.[1]

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Cyano-4-methylcyclohexan-1-ol (Step 1)
  • To a stirred solution of 4-methylcyclohexanone (1 eq.) in a suitable solvent (e.g., dichloromethane or neat) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq.).

  • Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq.).

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.[1]

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.[1] This intermediate is often used in the next step without further purification.

Protocol 2: Reduction to 1-(Aminomethyl)-4-methylcyclohexan-1-ol (Step 2)
  • Prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert nitrogen atmosphere.[1]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-cyano-4-methylcyclohexan-1-ol (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.[13]

  • Once the reaction is complete, cool the mixture back to 0 °C and perform the Fieser workup as described in the FAQ section.

  • Filter the resulting granular solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product.

Section 4: Visualizing the Troubleshooting Process

When faced with a low overall yield, a logical, step-by-step diagnostic process is crucial. The following flowchart illustrates a typical troubleshooting workflow.

G Start Low Overall Yield Check_Step1 Analyze Crude from Step 1 (NMR, TLC, GC-MS) Start->Check_Step1 Step1_Complete Is Step 1 Conversion >95%? Check_Step1->Step1_Complete Optimize_Step1 Troubleshoot Step 1: - Check cyanide source/catalyst - Adjust pH/temperature - Increase reaction time Step1_Complete->Optimize_Step1 No Check_Step2 Analyze Crude from Step 2 Step1_Complete->Check_Step2 Yes Optimize_Step1->Check_Step1 Step2_Issue What is the issue? Check_Step2->Step2_Issue Side_Products Significant Byproducts Step2_Issue->Side_Products Byproducts Low_Mass_Balance Low Mass Balance Step2_Issue->Low_Mass_Balance Mass Loss Optimize_Reduction Troubleshoot Step 2 (Byproducts): - Lower reaction temperature - Consider alternative reducing agents - Add ammonia to suppress secondary amines Side_Products->Optimize_Reduction Optimize_Workup Troubleshoot Step 2 (Mass Loss): - Use Fieser workup for quenching - Ensure thorough extraction of product - Check for product volatility Low_Mass_Balance->Optimize_Workup End Yield Improved Optimize_Reduction->End Optimize_Workup->End

Sources

Optimization

Separation of cis and trans isomers of 1-(aminomethyl)-4-methylcyclohexan-1-ol

Topic: Separation of cis- and trans- Isomers of 1-(aminomethyl)-4-methylcyclohexan-1-ol For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist Welcome to our d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of cis- and trans- Isomers of 1-(aminomethyl)-4-methylcyclohexan-1-ol For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist

Welcome to our dedicated guide for navigating the complexities of separating the cis and trans diastereomers of 1-(aminomethyl)-4-methylcyclohexan-1-ol. In pharmaceutical development, the precise stereochemical structure of a molecule is paramount, as different isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] This guide provides in-depth, field-proven answers and troubleshooting strategies to ensure you can achieve the high enantiomeric purity required for your research and development pipeline.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of your target compound's isomers.

Q1: Why is it critical to separate the cis and trans isomers of 1-(aminomethyl)-4-methylcyclohexan-1-ol?

A1: The spatial arrangement of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups relative to the cyclohexane ring defines the cis and trans isomers. This structural difference means they are diastereomers, possessing distinct physical and chemical properties.[3] In a biological context, these differences are profound. One isomer may bind to a target receptor with high affinity, producing a desired therapeutic effect, while the other may be inactive, less active, or even cause adverse effects.[2][4] Regulatory bodies like the FDA now strongly recommend that the pharmacological and metabolic pathways of each enantiomer be studied separately, making their isolation an essential step in drug development.[5]

Q2: What are the primary methods for separating these diastereomers?

A2: The two main techniques for separating diastereomers like cis- and trans- 1-(aminomethyl)-4-methylcyclohexan-1-ol are chromatography and fractional crystallization.[6][7]

  • Chromatography: This is the most common and versatile method. Separation is based on the differential interaction of the isomers with a stationary phase as a mobile phase passes through it. Techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and traditional silica gel column chromatography.[6][8]

  • Fractional Crystallization: This classical technique exploits the different solubilities of diastereomers in a specific solvent system.[9][10] By carefully selecting the solvent and controlling conditions like temperature, one isomer can be selectively crystallized from the mixture.[6]

Q3: How can I confirm the stereochemistry (cis or trans) of my separated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The key is to analyze the coupling constants (J-values) and chemical shifts of the protons on the cyclohexane ring. The spatial relationship between protons (axial vs. equatorial) results in different coupling patterns.[11]

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for confirming through-space proximity.[12] For the cis isomer, a correlation (cross-peak) would be expected between protons on the carbon bearing the hydroxyl group and the aminomethyl group, as they are on the same face of the ring. This correlation would be absent in the trans isomer.[11][12]

Q4: Do I need to derivatize my compound for separation?

A4: Not always, but it can be a powerful strategy, especially for Gas Chromatography (GC). The primary molecule contains polar amino and hydroxyl groups, which can cause peak tailing and poor volatility in GC.[11] Derivatization (e.g., silylation or acylation) converts these polar groups into less polar, more volatile ones, often improving peak shape and enhancing separation. For HPLC, derivatization can also be used to introduce a UV-active or fluorescent tag if your detection method requires it.[11][13]

Troubleshooting Guide: Chromatographic Separation

This section provides solutions to common problems encountered during the chromatographic separation of 1-(aminomethyl)-4-methylcyclohexan-1-ol isomers.

Problem 1: Poor or no separation of isomers using silica gel column chromatography.
  • Possible Cause 1: Incorrect Eluent Polarity. The polarity of your solvent system is not optimal to differentiate between the subtle polarity differences of the cis and trans isomers.

    • Solution: Perform a systematic Thin-Layer Chromatography (TLC) analysis with various solvent systems. Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate, and a small amount of a highly polar solvent like methanol or isopropanol containing a basic additive (e.g., 0.5-1% triethylamine) to prevent peak tailing from the amine group. A gradient elution, starting with a lower polarity and slowly increasing it, is often more effective than an isocratic (constant composition) elution.[11]

  • Possible Cause 2: Column Overloading. You are loading too much sample onto the column.

    • Solution: Overloading leads to broad, overlapping bands that ruin separation.[11] A general rule is to load no more than 1-5% of the silica gel's weight. For a difficult separation, aim for the lower end of this range (e.g., 1 g of sample per 100 g of silica).

Problem 2: Peaks are broad and tailing in HPLC analysis.
  • Possible Cause 1: Secondary Interactions. The basic amine group is interacting with acidic residual silanol groups on the silica-based stationary phase (e.g., C18). This is a very common cause of peak tailing for amines.[14]

    • Solution: Add a basic modifier to your mobile phase to compete for the active silanol sites. A small amount of Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1%) is highly effective in normal-phase and reverse-phase modes.[15] Alternatively, using a mobile phase with a higher pH (if the column allows) can deprotonate the silanols, reducing interaction.

  • Possible Cause 2: Incompatible Sample Solvent. The solvent used to dissolve your sample is much stronger than the mobile phase, causing peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[16]

Problem 3: Retention times are shifting between HPLC runs.
  • Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[17]

    • Solution: Prepare mobile phases gravimetrically (by weight) rather than volumetrically for the highest precision.[17] Ensure solvents are thoroughly degassed to prevent bubble formation in the pump, which causes pressure fluctuations and retention shifts.[16][18]

  • Possible Cause 2: Lack of Column Equilibration. The column has not reached equilibrium with the mobile phase before injection.

    • Solution: Before starting a sequence of runs, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[17] This is particularly crucial when using ion-pairing reagents or other mobile phase additives.

Experimental Protocols & Data
Protocol 1: Preparative Separation by Silica Gel Column Chromatography

This protocol provides a general workflow for separating the diastereomers on a laboratory scale.

  • Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel (230–400 mesh) in your starting, least polar eluent (e.g., Hexane/Ethyl Acetate/Triethylamine 90:10:1). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve your crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, create a dry load by adsorbing the mixture onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.[11]

  • Elution: Begin elution with the starting solvent system. Collect fractions of a consistent volume. Gradually increase the eluent polarity (e.g., by slowly increasing the percentage of ethyl acetate and then introducing methanol) to elute the more polar isomer.[11]

  • Analysis: Monitor the collected fractions using TLC to identify those containing the separated products. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

  • Confirmation: Confirm the identity and stereochemistry of each purified isomer using NMR spectroscopy.[11][12]

Data Presentation: HPLC Starting Conditions
ParameterNormal-Phase ConditionsReversed-Phase Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))Cyclodextrin-based or Macrocyclic Glycopeptide
Column Chiralpak® AD-H, Lux® Amylose-1CYCLOBOND™ I 2000, Astec® CHIROBIOTIC® V
Mobile Phase Hexane/Isopropanol (IPA) (80:20 v/v) + 0.1% DEAAmmonium Acetate buffer (20 mM, pH 5.0)/Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C25 °C
Detection UV at 210-220 nm or ELSD/CADUV at 210-220 nm or ELSD/CAD
Optimization Notes Vary the percentage of IPA. Try ethanol as an alternative alcohol modifier.Vary the pH of the buffer (4-6) and the percentage of acetonitrile.[15]
Visualized Workflows
General Separation Strategy

The following diagram outlines a logical workflow from receiving the isomer mixture to obtaining the pure, verified compounds.

cluster_start cluster_analysis Analysis cluster_selection Method Selection cluster_paths cluster_optimization Optimization cluster_end start Isomer Mixture (cis/trans) analysis Analytical Assessment (NMR, LC-MS) Confirm ratio & identity start->analysis selection Choose Primary Method analysis->selection chromatography Chromatography (HPLC, Column) selection->chromatography Versatility Needed crystallization Fractional Crystallization selection->crystallization Scale-up Potential optimization Optimize Conditions (Solvent, Temp, etc.) chromatography->optimization crystallization->optimization end_product Pure Isomers (Verified by NMR, HPLC) optimization->end_product

Caption: A logical workflow for the separation and verification of diastereomers.

Troubleshooting Poor HPLC Resolution

This decision tree guides you through the steps to diagnose and solve poor peak resolution in your HPLC analysis.

start Problem: Poor Resolution / Co-elution check_mobile_phase Check Mobile Phase start->check_mobile_phase mp_solution1 Adjust Organic % or change solvent (e.g., IPA -> EtOH) check_mobile_phase->mp_solution1 Selectivity Issue mp_solution2 Add basic modifier (0.1% DEA) for peak shape check_mobile_phase->mp_solution2 Tailing Peaks mp_solution3 Check pH / buffer concentration check_mobile_phase->mp_solution3 For RP Mode check_column Check Column mp_solution1->check_column No Improvement mp_solution2->check_column No Improvement mp_solution3->check_column No Improvement col_solution1 Use a different CSP (e.g., Polysaccharide -> Cyclodextrin) check_column->col_solution1 Still No Separation col_solution2 Check for degradation (voids, contamination) check_column->col_solution2 Pressure High or Peaks Broad check_method Check Method Parameters col_solution1->check_method Still Failing col_solution2->check_method If Column is OK method_solution1 Lower flow rate check_method->method_solution1 Efficiency Needed method_solution2 Adjust column temperature check_method->method_solution2 Selectivity Needed

Sources

Troubleshooting

Overcoming steric hindrance in 1-(aminomethyl)-4-methylcyclohexan-1-ol reactions

Welcome to the technical support guide for 1-(aminomethyl)-4-methylcyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(aminomethyl)-4-methylcyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique bifunctional molecule into their synthetic workflows. The structure of this compound, featuring a tertiary alcohol and a primary amine on a quaternary carbon, presents significant steric challenges that can impede reactivity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these steric barriers and achieve your synthetic goals efficiently.

Understanding the Challenge: Steric Hindrance

The core difficulty in reactions involving 1-(aminomethyl)-4-methylcyclohexan-1-ol stems from its three-dimensional structure. The primary amine is attached to a quaternary carbon, making it a neopentyl-type amine. The tertiary hydroxyl group is similarly crowded. This steric bulk physically blocks the approach of reagents to the reactive lone pairs of the nitrogen and oxygen atoms, increasing the activation energy required for reactions to proceed.

Furthermore, the cyclohexane ring exists predominantly in a chair conformation. In the likely most stable trans isomer, the bulky methyl and aminomethyl groups will preferentially occupy equatorial positions to minimize steric strain, which influences the accessibility of each functional group.[1][2][3]

Sources

Optimization

Minimizing side reactions during the cyclization of cyclohexane amino alcohols

Welcome to the Technical Support Center for Amino Alcohol Cyclization . This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of cyclic amines and cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Cyclization . This portal is designed for researchers, process chemists, and drug development professionals troubleshooting the synthesis of cyclic amines and cyclic carbamates (oxazolidinones) from cyclohexane amino alcohol precursors.

Below, you will find mechanistic deep-dives into common side reactions, quantitative optimization data, and field-proven, self-validating experimental protocols.

Diagnostic Desk: Mechanistic Troubleshooting (FAQs)

Q1: During the synthesis of cyclohexane-fused cyclic amines using thionyl chloride (SOCl₂), I am observing massive dimerization and oligomerization instead of the desired intramolecular cyclization. How can I prevent this? A1: This is a classic issue caused by the nucleophilicity of the free amine. In standard addition protocols (adding SOCl₂ to the amino alcohol), the free amine attacks the highly reactive O-sulfinylated intermediate of neighboring molecules, leading to intermolecular dimerization and oligomerization[1].

To suppress this, you must switch to an inverse addition protocol[2]. By adding the amino alcohol solution dropwise into an excess of SOCl₂, the HCl gas generated during the initial reaction instantly protonates the incoming amine. This forms an ammonium salt, rendering the nitrogen non-nucleophilic while the hydroxyl group undergoes selective O-sulfinylation and subsequent chlorination[3].

MechanisticLogic Start Amino Alcohol + SOCl2 InvAdd Inverse Addition (Amine into SOCl2) Start->InvAdd NormAdd Normal Addition (SOCl2 into Amine) Start->NormAdd Protonated Rapid Amine Protonation (NH3+ formed) InvAdd->Protonated FreeAmine Free Amine Persists (Nucleophilic) NormAdd->FreeAmine OSulf Selective O-Sulfinylation Protonated->OSulf NSulf N-Sulfinylation & Dimerization FreeAmine->NSulf Cyclic High Yield Cyclic Amine OSulf->Cyclic Side Oligomeric Side Products NSulf->Side

Pathway divergence in amino alcohol chlorination based on addition sequence.

Q2: I am attempting to synthesize a cyclohexane-fused oxazolidinone using CO₂, an external base, and p-Toluenesulfonyl chloride (TsCl). However, my primary byproduct is an N-tosylated open-chain compound. Why is the cyclization failing? A2: Your reaction is failing because the amine is reacting with the activating agent (TsCl) faster than it is reacting with CO₂. The synthesis of cyclic carbamates requires the in situ formation of a carbamate salt first, which protects the nitrogen and shifts the nucleophilic center to the oxygen[4]. If your CO₂ pressure is too low, or if your base is inadequately soluble in the reaction medium, the equilibrium shifts back to the free amine, resulting in competing N-tosylation[4]. Utilizing a highly soluble base like Cs₂CO₃ under elevated CO₂ pressure (5 bar) stabilizes the carbamate intermediate and ensures >95% selectivity for the cyclized product[4].

Q3: When trying to cyclize trans-2-aminocyclohexanol into a fused aziridine, I isolate cyclohex-2-en-1-amine (an elimination product) instead. What is the mechanistic cause? A3: This is a stereoelectronic failure. Intramolecular Sₙ2 cyclization strictly requires an anti-periplanar arrangement between the nucleophile (amine) and the leaving group (chloride/tosylate). In a cyclohexane ring, a trans-1,2-diequatorial conformer cannot achieve this geometry. The ring must undergo a high-energy chair flip to the diaxial conformer before cyclization can occur. If bulky protecting groups or substitution patterns raise the activation energy of this ring flip too high, E2 elimination (forming the double bond) becomes the kinetically favored pathway.

Stereochem Trans trans-2-Aminocyclohexanol (Diequatorial) Flip Ring Flip to Diaxial (High Energy) Trans->Flip Required for SN2 Elim E2 Elimination (Cyclohexene) Trans->Elim If flip is blocked Anti Anti-periplanar State Achieved Flip->Anti Aziridine Fused Aziridine Formation Anti->Aziridine

Stereoelectronic requirements for the intramolecular cyclization of trans-2-aminocyclohexanol.

Quantitative Data & Condition Optimization

To illustrate the delicate balance required to prevent side reactions during oxazolidinone synthesis, review the optimization data below. Notice how the interplay between base solubility and CO₂ pressure dictates the primary reaction pathway.

Table 1: Optimization of Reaction Conditions for Tosyl-Assisted Cyclic Carbamate Synthesis [4]

SolventBaseCO₂ Pressure (bar)Temp (°C)Conversion (%)Selectivity for Cyclization (%)Primary Side Reaction
DMFK₂CO₃1254530N-Tosylation
AcetoneK₂CO₃5256055N-Tosylation / Oligomerization
AcetoneCs₂CO₃1257560N-Tosylation
AcetoneCs₂CO₃ 5 25 >99 >95 None (Trace Urea)
AcetoneCs₂CO₃5608540Cyclic Urea Formation (Double Dehydration)

Causality Note: Elevated temperatures (60 °C) provide too much thermal energy, driving a second dehydration event that converts the desired cyclic carbamate into a cyclic urea[4]. Always maintain ambient temperatures during the activation phase.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: One-Pot Chlorination/Cyclodehydration (Inverse Addition)

Adapted from the Merck Research Laboratory process for cyclic amine synthesis[2],[3].

Step 1: Reactor Setup Charge a dry, nitrogen-purged reactor with SOCl₂ (1.2 equivalents) and isopropyl acetate (i-PrOAc) (5 volumes). Cool the solution to 0 °C. Step 2: Inverse Addition Dissolve the cyclohexane amino alcohol (1.0 equivalent) in i-PrOAc (5 volumes). Add this solution dropwise to the SOCl₂ solution over 2 hours, maintaining the internal temperature below 10 °C.

  • Causality: The instant generation of HCl protonates the free amine, preventing N-sulfinylation and subsequent dimerization[3].

  • Self-Validation Checkpoint: Vigorous evolution of SO₂ and HCl gas must be observed during the addition. The solution should remain homogeneous; sudden turbidity indicates undesired salt precipitation or oligomerization. Step 3: Solvent Swap Distill the reaction mixture under reduced pressure to remove excess SOCl₂ and HCl, replacing the volume with water to dissolve the intermediate chloroamine hydrochloride salt. Step 4: Base-Promoted Cyclization Slowly add 5N NaOH (aq) to the aqueous layer while maintaining the temperature at 20 °C.

  • Self-Validation Checkpoint: The addition of NaOH is mildly exothermic. Monitor the pH continuously. The pH must stabilize at ~13–14 to ensure complete free-basing of the chloroamine[3]. If the pH drops to ~9, HCl is being generated by the cyclization process; add more NaOH until the pH remains >13[3]. Step 5: Extraction Extract the fused cyclic amine into an organic phase (e.g., MTBE), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Tosyl-Assisted Synthesis of Fused Oxazolidinones

Optimized for CO₂ incorporation without high-pressure autoclaves[4].

OxazolidinoneWorkflow Step1 1. Carbamate Formation (CO2 + Cs2CO3) Step2 2. O-Activation (TsCl Addition) Step1->Step2 Full Conversion Side1 N-Tosylation (If CO2/Base is insufficient) Step1->Side1 Step3 3. Intramolecular SN2 (Ring Closing) Step2->Step3 Base Mediated Side2 Cyclic Urea (If Temp > 60°C) Step3->Side2

Experimental workflow and side-reaction divergence in CO2-based oxazolidinone synthesis.

Step 1: Carbamate Equilibration In a pressure tube, dissolve the amino alcohol (1.0 equiv) in anhydrous acetone. Add finely powdered Cs₂CO₃ (2.0 equiv). Pressurize the vessel with CO₂ gas to 5 bar and stir vigorously at 25 °C for 2 hours.

  • Causality: Cs₂CO₃ is highly soluble in acetone, driving the rapid and complete formation of the carbamate salt, which protects the nitrogen atom[4].

  • Self-Validation Checkpoint: Monitor the pressure gauge. A stoichiometric pressure drop indicates successful CO₂ uptake. Do not proceed until the pressure stabilizes. Step 2: In-situ Activation Depressurize the vessel briefly, quickly add TsCl (1.2 equiv), and repressurize to 5 bar CO₂. Stir at 25 °C for an additional 12 hours.

  • Self-Validation Checkpoint: Perform an HPLC or TLC check. The complete absence of the N-tosylated open-chain byproduct confirms that Step 1 was successful. Step 3: Isolation Filter the reaction mixture to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to isolate the fused oxazolidinone.

References

  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis Source: MDPI URL:[Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 1-(aminomethyl)-4-methylcyclohexan-1-ol

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists working with 1-(aminomethyl)-4-methylcyclohexan-1-ol (CAS: 37022-22-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists working with 1-(aminomethyl)-4-methylcyclohexan-1-ol (CAS: 37022-22-3).

Due to the presence of both a primary amine and a tertiary alcohol on a methylcyclohexane scaffold, this molecule exhibits highly polar, zwitterion-like hydrogen-bonding behavior. These structural properties make it notoriously difficult to crystallize, frequently leading to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out." This guide provides mechanistic insights, thermodynamic control strategies, and self-validating protocols to ensure successful crystalline isolation.

Part 1: Thermodynamic Pathways & Mechanism

To control the crystallization of 1-(aminomethyl)-4-methylcyclohexan-1-ol, you must first understand its phase behavior. When supersaturation is generated rapidly, the activation energy required for the solute molecules to self-assemble into a highly ordered crystal lattice is often higher than the energy required to simply demix into a solute-rich liquid phase.

PhaseBehavior Sol Homogeneous Solution (1-(aminomethyl)-4-methylcyclohexan-1-ol) Cool Cooling / Antisolvent Addition Sol->Cool MSZW Metastable Zone (MSZW) Supersaturated Cool->MSZW Controlled Trajectory Spinodal Spinodal Decomposition (Miscibility Gap) Cool->Spinodal Rapid Quench / Poor Solvent Seed Seeding & Isothermal Ageing MSZW->Seed LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Crystal Crystalline Suspension (Target API) Seed->Crystal Heterogeneous Nucleation LLPS->Crystal Ultrasonic Nucleation / Thermal Cycling Amorph Amorphous Gum / Impurity Trap LLPS->Amorph Kinetic Trapping

Caption: Thermodynamic pathways of 1-(aminomethyl)-4-methylcyclohexan-1-ol crystallization and LLPS.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my batch consistently form a viscous oil instead of a crystalline suspension?

A1: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS)[1]. The dual functionality of 1-(aminomethyl)-4-methylcyclohexan-1-ol promotes intense intermolecular hydrogen bonding. When supersaturation is generated too quickly, the system crosses the binodal curve and enters the spinodal region[2]. Instead of integrating into a rigid crystal lattice, the solute separates into a highly concentrated, disordered liquid phase[3]. Because the chemical potential (supersaturation) in both the solute-rich oil and the solute-lean continuous phase is identical, the thermodynamic driving force for crystallization completely stalls[4].

Q2: How do I manipulate the Metastable Zone Width (MSZW) to favor crystallization?

A2: The MSZW is dictated by your solvent matrix and cooling rate. Polar protic solvents (e.g., isopropanol) widen the MSZW because they competitively hydrogen-bond with the amino and hydroxyl groups, increasing the energy barrier for solute self-association[5]. However, a wider MSZW requires deeper cooling to induce spontaneous nucleation, which often plunges the system directly into the LLPS miscibility gap[6]. The Solution: Operate strictly within the MSZW using a controlled, slow cooling rate (e.g., 0.1 °C/min) and introduce seed crystals before the binodal boundary is crossed.

Q3: Can I recover an oiled-out batch, or is the material ruined?

A3: Oiled-out batches can be recovered through a thermodynamic reset. Because oil droplets are essentially a highly concentrated, metastable solute phase, they can sometimes be forced to crystallize via ultrasonic irradiation (sonocrystallization), which induces localized cavitation and secondary nucleation[7]. However, the most reliable method for scale-up is thermal cycling and solvent adjustment, detailed in our Standard Operating Procedure below.

Part 3: Quantitative Data - Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS. The table below summarizes the causality behind solvent performance for this specific amino alcohol.

Solvent SystemRoleMSZW ImpactLLPS RiskCausality / Mechanism
Toluene / Heptane AntisolventNarrowVery High Poor H-bond acceptors; fails to solvate the amine/alcohol, driving rapid, uncontrolled solute self-association.
Isopropanol (IPA) Primary SolventWideLowStrong H-bond donor/acceptor; stabilizes the solute in solution, preventing premature demixing.
IPA / Heptane (1:4) Mixed SystemModerateModerateOptimal for Seeding. Balances the antisolvent solubility drop with sufficient H-bond disruption to bypass the miscibility gap.
Acetone / Water Mixed SystemVery WideHighWater bridges the amine and hydroxyl groups, often leading to stable, unfilterable hydrates or amorphous gums.

Part 4: Standard Operating Procedure (SOP) - Self-Validating Recovery of Oiled-Out Batches

If your process has already oiled out, follow this self-validating recovery workflow. Every step includes a built-in Process Analytical Technology (PAT) checkpoint to ensure the system behaves as thermodynamically predicted before proceeding.

Workflow Step1 1. Detect LLPS via FBRM (Spherical Droplet Spike) Step2 2. Halt Antisolvent/Cooling Maintain Agitation Step1->Step2 Step3 3. Heat to T_dissolution Restore Single Phase Step2->Step3 Step4 4. Adjust Solvent Matrix (+5% v/v Protic Solvent) Step3->Step4 Step5 5. Controlled Cooling to T_seed (0.1 °C/min) Step4->Step5 Step6 6. Introduce Seed Crystals (1-2 wt%) Step5->Step6 Step7 7. Isothermal Desupersaturation (Hold for 2-4 hrs) Step6->Step7 Step8 8. Final Cooling & Isolation Step7->Step8

Caption: Self-validating recovery workflow for oiled-out amino alcohol crystallizations.

Step-by-Step Methodology

Step 1: Detection & Halt

  • Action: Immediately halt the addition of antisolvent or the cooling ramp. Maintain standard agitation.

  • Validation: Confirm LLPS using a Focused Beam Reflectance Measurement (FBRM) probe. You will observe a sudden, massive spike in chord counts in the <10 µm range (representing spherical oil droplets), while in-situ microscopy shows a lack of crystalline birefringence.

Step 2: Thermodynamic Reset (Heating)

  • Action: Heat the reactor to Tdissolution​ (typically 5–10 °C above the saturation temperature of the mixture).

  • Validation: The system is validated for the next step only when the FBRM total chord counts return to baseline (zero particles) and the in-situ camera confirms a clear, single-phase homogeneous liquid.

Step 3: Solvent Matrix Adjustment

  • Action: Add 5% v/v of a polar protic solvent (e.g., Isopropanol).

  • Causality: This competitively disrupts the solute-solute hydrogen bonds, shifting the binodal curve and shrinking the miscibility gap[5].

  • Validation: Recalculate the new solubility limit via ATR-FTIR concentration monitoring to establish the new saturation temperature ( Tsat​ ).

Step 4: Controlled Cooling & Seeding

  • Action: Cool the reactor at a strict rate of 0.1 °C/min to Tseed​ (positioned exactly halfway between Tsat​ and the new MSZW boundary). Introduce 1–2 wt% of dry, milled 1-(aminomethyl)-4-methylcyclohexan-1-ol seed crystals.

  • Validation: FBRM must show a stable peak corresponding to the seed size (e.g., 50 µm). If a sudden exponential spike of fines occurs, the system has undergone secondary nucleation or re-entered LLPS.

Step 5: Isothermal Desupersaturation & Isolation

  • Action: Hold the temperature isothermally for 2 to 4 hours to allow the seeds to consume the supersaturation. Once crystal growth is confirmed, resume cooling to the final isolation temperature and filter.

  • Validation: The mother liquor concentration (monitored via ATR-FTIR) must plateau at the theoretical equilibrium solubility curve, confirming complete desupersaturation and a successful shift from a kinetic trap to thermodynamic stability.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo (Webinar Library) URL:[Link]

  • A method to crystallize substances that oil out Source: ResearchGate URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes Journal) URL:[Link]

  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures Source: MDPI (Applied Sciences) URL:[Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tertiary Hydroxyl Reactivity in Cyclohexane Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when attempting to functionalize tertiary alcohols situated on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when attempting to functionalize tertiary alcohols situated on cyclohexane rings. These specific substrates are notoriously recalcitrant. The primary culprits are severe steric hindrance (exacerbated by 1,3-diaxial interactions in the chair conformation) and a high propensity for competing elimination reactions (E1 and E2 pathways).

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you bypass these structural limitations and achieve high-yielding esterifications and etherifications.

Part 1: Diagnostic Workflows & Mechanistic Logic

Before troubleshooting specific failures, it is critical to understand the mechanistic divergence that occurs when functionalizing sterically congested tertiary centers. The decision matrix below outlines the optimal pathways to avoid dead-end byproducts.

DecisionMatrix Start Tertiary Cyclohexanol Substrate Goal Desired Transformation? Start->Goal Ester Esterification Goal->Ester Ether Etherification Goal->Ether Fischer Fischer Conditions (Strong Acid) Ester->Fischer Avoid Steglich Steglich Conditions (DCC/DMAP) Ester->Steglich Optimal Williamson Williamson Synthesis (Strong Base) Ether->Williamson Avoid Lewis Lewis Acid Catalysis (e.g., AgOTf) Ether->Lewis Optimal

Decision Matrix for Tertiary Cyclohexanol Functionalization

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my tertiary cyclohexanol undergo dehydration instead of esterification under standard acidic conditions?

A1: This is a classic mechanistic mismatch. When utilizing Fischer esterification conditions (e.g., H₂SO₄ or p-TsOH with heat), the hydroxyl group is protonated to form a superior leaving group (-OH₂⁺)[1]. Because tertiary carbocations are highly stable, the loss of water is rapid, initiating an E1 elimination pathway[2]. The conjugate bases of these strong acids are poor nucleophiles, and the bulky nature of the cyclohexane ring further impedes nucleophilic attack by the carboxylic acid[1]. Consequently, dehydration to the corresponding cyclohexene derivative outcompetes esterification. Causality Check: Always avoid Brønsted acid catalysis when functionalizing tertiary cyclohexanols.

Q2: I am using DCC/DMAP (Steglich conditions) for esterification, but my yields are <20% with significant N-acylurea byproduct. How can I push the conversion?

A2: The Steglich esterification relies on forming an O-acylisourea intermediate[3]. For unhindered alcohols, this intermediate is attacked directly. However, tertiary cyclohexanols are too sterically hindered to attack the O-acylisourea efficiently. Instead, the intermediate undergoes a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea[3].

DMAP is added as a nucleophilic catalyst to intercept the O-acylisourea, forming a highly reactive acylpyridinium species[4]. For tertiary alcohols, the attack on the acylpyridinium ion is the rate-limiting step. To improve yields, you must increase the DMAP loading (up to 1.0 equivalent) to ensure all O-acylisourea is rapidly converted to the acylpyridinium intermediate, completely suppressing the dead-end rearrangement[5].

SteglichPathway Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation Acyl_Pyr Acylpyridinium Ion (Active Species) O_Acyl->Acyl_Pyr + DMAP (Fast) N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl Rearrangement (Slow) Product Tertiary Ester + DCU Acyl_Pyr->Product + 3° Alcohol (Rate Limiting)

Mechanistic Pathway of Steglich Esterification for Hindered Alcohols

Q3: Attempts at Williamson ether synthesis yield only recovered starting material and alkene byproducts. What is the alternative?

A3: The Williamson ether synthesis requires deprotonating the alcohol with a strong base (e.g., NaH) followed by the addition of an alkyl halide. Tertiary cyclohexyl alkoxides are exceptionally strong bases but extremely poor nucleophiles due to their steric bulk[6]. When reacted with primary or secondary alkyl halides, they act as bases, triggering an E2 elimination of the halide to form an alkene, rather than undergoing Sₙ2 substitution. Alternative Strategy: Utilize Lewis acid-catalyzed etherification. Reagents like Silver Triflate (AgOTf) or Ytterbium(III) Triflate (Yb(OTf)₃) activate alkyl halides or trityl/benzyl chlorides to generate highly electrophilic species that are readily trapped even by hindered tertiary alcohols[7],[8].

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Steglich Esterification for Hindered Tertiary Cyclohexanols

This protocol utilizes stoichiometric DMAP to overcome the steric barrier of tertiary cyclohexanols.

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous CH₂Cl₂ to achieve a high concentration (0.5 M). Cool the flask to 0 °C and add DCC (1.2 eq).

    • Validation Checkpoint: A white precipitate of dicyclohexylurea (DCU) will begin to form within 10 minutes, visually confirming the successful formation of the O-acylisourea intermediate[3].

  • Catalysis: Add DMAP (1.0 eq).

    • Validation Checkpoint: The solution may turn slightly yellow, indicating the formation of the active acylpyridinium species.

  • Coupling: Add the tertiary cyclohexanol (1.0 eq). Allow the reaction to warm to room temperature and stir for 24–48 hours.

    • Validation Checkpoint: Monitor by TLC. The highly UV-active acylpyridinium spot should slowly diminish as the product spot emerges.

  • Workup: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct[3]. Wash the filtrate sequentially with 1M HCl (to remove the high loading of DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Lewis Acid-Catalyzed Etherification (AgOTf)

This protocol avoids basic conditions, preventing E2 elimination of the electrophile.

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the tertiary cyclohexanol (1.0 eq) and the alkyl/trityl halide (1.1 eq) in anhydrous CH₂Cl₂ (0.2 M). Add 2,6-di-tert-butylpyridine (1.5 eq) as a non-nucleophilic acid scavenger[8].

  • Activation: Cool the mixture to 0 °C and add Silver Triflate (AgOTf) (1.2 eq) in one rapid portion[8].

    • Validation Checkpoint: Immediate formation of a dense silver halide precipitate (e.g., AgCl or AgBr) serves as a definitive visual confirmation of electrophile activation.

  • Reaction: Stir for 1–2 hours at room temperature.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the silver salts. Concentrate the filtrate and purify via silica gel chromatography.

Part 4: Quantitative Data & Method Comparison

Table 1: Esterification Strategy Matrix for Cyclohexanols
Substrate TypeRecommended MethodReagentsExpected YieldPrimary Failure Mode if Incorrect Method Used
Primary/Secondary CyclohexanolFischer or SteglichH₂SO₄/MeOH or DCC/DMAP (0.1 eq)85–95%Minimal (Highly robust)
Tertiary Cyclohexanol (Standard)Modified SteglichDCC/DMAP (1.0 eq)70–90%E1 Dehydration (if Fischer used)
Tertiary Cyclohexanol (Highly Hindered)Auxiliary Base-FreeAcid Anhydride + Sc(OTf)₃60–80%N-acylurea formation (if low DMAP used)
Table 2: Etherification Strategy Matrix for Cyclohexanols
MethodReagentsMechanismEfficacy on 3° AlcoholsMajor Drawbacks
Williamson SynthesisNaH, Alkyl HalideSₙ2Poor (<10%)Severe E2 elimination of the alkyl halide
Reductive EtherificationKetone, Silane, TMSOTfReduction/TrappingModerate (40-60%)Prone to reductive dimerization of ketones
Lewis Acid/TriflateAgOTf or Yb(OTf)₃, HalideSₙ1-like / CationicExcellent (75-95%)Requires strict anhydrous conditions; AgOTf is light-sensitive

Part 5: References

  • Steglich esterification - Grokipedia. 3

  • Difference Between Fischer Esterification and Steglich Esterification - DifferenceBetween.com. 4

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - RSC.org.5

  • Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane - StackExchange.com. 2

  • Elimination Reactions of Alcohols - MasterOrganicChemistry.com. 1

  • A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. 6

  • Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - NIH.gov. 7

  • Mild and Adaptable Silver Triflate-Assisted Method for Trityl Protection of Alcohols in Solution with Solid-Phase Loading Applications - ACS Publications. 8

Sources

Troubleshooting

Technical Support Center: Stability of 1-(aminomethyl)-4-methylcyclohexan-1-ol Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the stability of 1-(aminomethyl)-4-methylcyclohexan-1-ol in acidic envi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the stability of 1-(aminomethyl)-4-methylcyclohexan-1-ol in acidic environments. Instead of a generic troubleshooting list, we will explore the underlying chemical principles that govern its reactivity, helping you anticipate, identify, and control potential degradation pathways in your experiments.

Core Chemical Principles: A Molecule with a Dual Personality

1-(aminomethyl)-4-methylcyclohexan-1-ol possesses two key functional groups that dictate its behavior in acidic media: a tertiary alcohol (-OH) and a primary amine (-NH2). Under acidic conditions, both groups become protonated. The amine forms a non-nucleophilic ammonium salt (-NH3+), while the hydroxyl group is converted into an alkyloxonium ion (-OH2+), an excellent leaving group.[1][2] This protonation is the critical first step that initiates two major competing degradation pathways.

The departure of a water molecule from the protonated alcohol generates a tertiary carbocation intermediate.[3][4] The fate of this high-energy intermediate is the central issue determining the stability of the parent molecule. It can either lead to the expected dehydration products or undergo a more complex, and often unexpected, intramolecular rearrangement.

Frequently Asked Questions (FAQs)

Q1: I'm using 1-(aminomethyl)-4-methylcyclohexan-1-ol in an acidic reaction and observing unexpected byproducts. What are the likely degradation pathways?

A1: You are likely observing products from two competing mechanisms that both originate from the tertiary carbocation intermediate: Dehydration (E1 Elimination) and Intramolecular Cyclization .

  • Dehydration (E1 Pathway): This is the classic acid-catalyzed reaction for tertiary alcohols.[1][3][5] After the loss of water forms the tertiary carbocation, a weak base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom. This results in the formation of a double bond, yielding a mixture of alkene isomers.

  • Intramolecular Cyclization (Rearrangement): This pathway is unique to this molecule's structure. The primary aminomethyl group, even in equilibrium with its protonated form, can act as an internal nucleophile. It can attack the electrophilic carbocation, leading to the formation of a new five-membered ring in a spirocyclic structure. This is a rapid, intramolecular process that can often outcompete the standard dehydration pathway.

The diagram below illustrates these two competing fates of the key carbocation intermediate.

G cluster_start Starting Material & Protonation cluster_intermediate Key Intermediate cluster_pathways Competing Degradation Pathways Start 1-(aminomethyl)-4- methylcyclohexan-1-ol Protonated Protonated Alcohol (-OH2+) Start->Protonated + H+ Carbocation Tertiary Carbocation (+ H2O) Protonated->Carbocation - H2O (Rate-Limiting Step) Dehydration Dehydration Products (Alkene Isomers) Carbocation->Dehydration - H+ (E1 Elimination) Cyclization Intramolecular Cyclization Product (Spirocycle) Carbocation->Cyclization Intramolecular Nucleophilic Attack

Caption: Competing degradation pathways for 1-(aminomethyl)-4-methylcyclohexan-1-ol in acid.

Q2: My reaction produced a significant amount of a spirocyclic byproduct. What is this compound and how did it form?

A2: The byproduct is almost certainly 4-methyl-1-oxa-4-azaspiro[4.5]decane (or its protonated form). Its formation is a direct consequence of the intramolecular cyclization pathway mentioned in Q1. This type of transformation is mechanistically related to aspects of the Ritter Reaction, where a nucleophile (in this case, the internal amine) attacks a carbocation.[6][7][8]

The mechanism proceeds via the following steps:

  • Protonation: The tertiary alcohol is protonated by the acid catalyst.

  • Loss of Water: The protonated alcohol departs as a water molecule, forming a stable tertiary carbocation at the C1 position of the cyclohexane ring.

  • Intramolecular Attack: The lone pair of electrons on the nitrogen of the adjacent aminomethyl group attacks the carbocation center. This is a highly favorable 5-exo-tet cyclization, resulting in the formation of a five-membered heterocyclic ring.

  • Deprotonation: A base removes the proton from the newly formed quaternary ammonium center to yield the final, neutral spirocyclic product.

G A Starting Material B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O D Cyclized Intermediate (Protonated) C->D Intramolecular Attack E Final Spirocyclic Product (4-methyl-1-oxa-4-azaspiro[4.5]decane) D->E - H+

Caption: Mechanism for the formation of the spirocyclic byproduct.

Q3: How can I minimize the formation of these byproducts and maintain the integrity of the starting material?

A3: Controlling the stability of 1-(aminomethyl)-4-methylcyclohexan-1-ol hinges on suppressing the formation of the carbocation intermediate or influencing its subsequent reaction.

StrategyRationaleKey Considerations
Temperature Control Dehydration reactions (E1) are entropy-driven and are significantly accelerated by heat.[4] Lowering the temperature will dramatically slow the rate-limiting step (loss of water) and disfavor the elimination pathway.Perform reactions at 0°C or below, if the primary reaction kinetics allow. Monitor for extended reaction times.
pH and Acid Choice The concentration of the carbocation is directly related to the acid strength and concentration. Using the mildest possible acidic conditions can reduce the rate of degradation.Avoid strong, oxidizing acids like concentrated H₂SO₄, which can cause charring and unwanted side reactions.[4] Consider buffered systems or weaker acids if appropriate for your primary transformation.
Protecting Groups "Masking" one of the reactive functional groups is the most robust strategy. Protecting the amine (e.g., as a Boc-carbamate) will prevent it from acting as a nucleophile, shutting down the cyclization pathway. Protecting the alcohol (e.g., as a silyl ether) will prevent it from leaving to form the carbocation in the first place.The choice of protecting group must be orthogonal to your desired reaction conditions and easily removable later.
Solvent Choice The stability of the carbocation intermediate can be influenced by the polarity of the solvent. Protic solvents can stabilize the carbocation but may also participate in the reaction.This is highly reaction-dependent and requires empirical testing.
Q4: What analytical methods are recommended for monitoring the stability of this compound and identifying its degradants?

A4: A multi-technique approach is essential for a complete picture.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows for the separation of the parent compound from its byproducts while providing mass-to-charge ratio data for each peak. You can confirm the identity of the parent peak and get immediate confirmation of the masses of the dehydration product (M-18) and the spirocyclic product (same mass as parent, as it's an isomer).

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): Ideal for quantifying the disappearance of the starting material and the appearance of byproducts over time. Since the amine and alcohol are not strong chromophores, detection at low wavelengths (e.g., ~200-210 nm) may be necessary.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of any isolated and purified degradation products. The change in symmetry and chemical shifts will be definitive in identifying the alkene and spirocyclic structures.

Troubleshooting Guide

Observed IssuePotential CauseRecommended Solution
Multiple new peaks in HPLC/LC-MS with mass M-18 relative to the parent. Acid-catalyzed dehydration has occurred, leading to the formation of various alkene isomers (double bond at different positions).Lower the reaction temperature significantly. Use a less concentrated acid. Refer to Q3 for mitigation strategies.
A major new peak with the same mass as the parent compound. Intramolecular cyclization has occurred, forming the isomeric spirocycle, 4-methyl-1-oxa-4-azaspiro[4.5]decane.This is a strong indication that the carbocation is forming readily. Protect the amine group (e.g., with a Boc group) before subjecting the molecule to acidic conditions.
Poor recovery of total material; evidence of polymerization. The alkene products formed from dehydration can polymerize under harsh acidic conditions (high temperature, strong acid).The primary solution is to prevent dehydration by lowering the temperature and using milder acid.
Precipitation or phase separation upon adding acid. The primary amine has formed an ammonium salt with the acid, and this salt may have poor solubility in your chosen organic solvent.Ensure the solvent system is appropriate for the salt form of your compound. Consider using a more polar solvent or a co-solvent system.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of your compound, a forced degradation study is recommended. This protocol provides a framework for generating the potential degradation products under controlled conditions.

G Start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) Setup Aliquot into Vials (Test, Control, Time-Zero) Start->Setup Stress Add Stressor (e.g., 0.1 M HCl) Setup->Stress Incubate Incubate at Desired Temp (e.g., 60°C) Stress->Incubate Sample Withdraw Samples at Time Points (e.g., 2, 8, 24 hrs) Incubate->Sample Quench Neutralize/Quench (e.g., with 0.1 M NaOH) Sample->Quench Analyze Analyze by LC-MS and HPLC-UV Quench->Analyze

Caption: Workflow for an acidic forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 1-(aminomethyl)-4-methylcyclohexan-1-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Stress: In a test vial, mix 1 mL of the stock solution with 1 mL of an acidic solution (e.g., 0.1 M HCl).

  • Control Sample: In a control vial, mix 1 mL of the stock solution with 1 mL of water to monitor for non-acidic degradation.

  • Incubation: Place the test and control vials in a temperature-controlled environment (e.g., a 60°C water bath). Keep them protected from light.

  • Time Points: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from the test vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Dilute the quenched sample to a suitable concentration for analysis by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any new peaks formed.

This self-validating protocol will allow you to quantify the rate of degradation and positively identify the byproducts formed under your specific experimental conditions, enabling more effective process optimization.

References

  • JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • A Level Chemistry. (n.d.). Dehydration of Alcohols.
  • W.W. Norton. (n.d.). 7.7 Carbocation Rearrangements: 1,2-Hydride Shifts and 1,2-Alkyl Shifts.
  • Lumen Learning. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements.
  • Chemistry LibreTexts. (2019, June 5). 9.2: 1,2-Shifts in Carbocations.
  • YouTube. (2011, August 10). [1,2R] - An Elementary Step for Carbocation Rearrangements.
  • Chemistry Stack Exchange. (2016, November 22). Can rearrangement in carbocations cause inversion?.
  • YouTube. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms.
  • Alfa Chemistry. (n.d.). Ritter Reaction.
  • CoLab. (2015, March 1). A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4][9]deca-3-en-3-carboxylic acids. Retrieved from

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • ScienceDirect. (n.d.). Ritter reaction.
  • PMC. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][9]deca-6,9-diene-3,8-dione Derivatives. Retrieved from

  • ACS Publications. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • Wikipedia. (n.d.). Ritter reaction.
  • J-Stage. (n.d.). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists.
  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction.
  • OpenOChem Learn. (n.d.). Ritter Reaction.

Sources

Optimization

Addressing hygroscopic challenges when handling amino alcohol intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of handling amino alcohol intermediates (e.g., ethanolamine, diethan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of handling amino alcohol intermediates (e.g., ethanolamine, diethanolamine, tromethamine/TRIS, serinol).

Because these molecules possess both highly polar amino (-NH₂, -NHR) and hydroxyl (-OH) groups, they form aggressive hydrogen-bonding networks with atmospheric moisture. This hygroscopicity not only causes severe weighing inaccuracies but also introduces water as a competitive nucleophile in downstream syntheses (e.g., acylations, Grignard reactions, and polyurethane polymerizations).

Below is our definitive troubleshooting guide, mechanistic explanations, and validated protocols for managing these sensitive intermediates.

I. Troubleshooting & FAQs

Q1: Why do my amino alcohol-based coupling reactions consistently suffer from low yields and unexplained byproducts? A: The most common culprit is trace atmospheric water absorbed during reagent handling. Water acts as a highly reactive competitive nucleophile. If you are reacting an amino alcohol with an electrophile (e.g., an acid chloride or isocyanate), any absorbed water will rapidly hydrolyze the electrophile, destroying your stoichiometry and generating acidic or carbamic acid byproducts. You must handle these intermediates in a glove box or a properly maintained desiccator using non-flammable desiccants like molecular sieves or silica gel[1].

Q2: I am trying to quantify moisture in my amino alcohol using Karl Fischer (KF) titration, but the endpoint drags endlessly. What is going wrong? A: You are observing a pH-induced side reaction. Standard KF titration relies on the stoichiometric reaction of water with iodine and sulfur dioxide in a methanol solvent[2]. However, the amine functionality in your intermediate is strongly alkaline. If the pH of the KF titration cell shifts above 8, iodine disproportionates into iodide and hypoiodite. This side reaction continuously consumes iodine even in the absence of water, leading to a dragging endpoint and a falsely high water content reading.

Q3: How do I fix the Karl Fischer pH issue for amino alcohols? Can I just add acetic acid? A: Do not use acetic acid. While adding a weak acid buffers the solution and prevents iodine disproportionation, acetic acid will undergo esterification with the hydroxyl (-OH) group of your amino alcohol. Esterification generates water in situ, completely invalidating your moisture analysis. The Solution: You must buffer the KF working medium with salicylic acid or benzoic acid. These bulky aromatic acids provide the necessary buffering capacity to keep the pH between 5 and 7 but do not readily esterify under KF conditions.

Q4: What is the most effective way to dry bulk liquid amino alcohols (like ethanolamine) before use? A: For routine drying, 4Å (Angstrom) molecular sieves are the industry standard. The 4Å pore size is perfectly tuned to trap water molecules (approx. 2.8Å) while completely excluding the larger amino alcohol molecules. For rigorous, ultra-dry requirements, distillation over Calcium Hydride (CaH₂) is the reagent of choice for amines, as it irreversibly reacts with water to form hydrogen gas and calcium hydroxide without degrading the amine.

II. Quantitative Data: Drying Agent Selection Matrix

To select the appropriate drying method, compare the quantitative capacities and chemical compatibilities in the table below.

Drying Agent / MethodIdeal StateWater CapacityDrying SpeedChemical Compatibility Notes
4Å Molecular Sieves Liquid / SolutionHigh (~20% by weight)Medium (12-24 hrs)Excellent. Reversible adsorption; must be activated at 300°C prior to use.
Calcium Hydride (CaH₂) LiquidVery HighFast (Reflux)Excellent for amines/alcohols. Irreversible chemical reaction. Requires distillation.
Azeotropic Distillation Solid / LiquidInfinite (Continuous)Fast (1-3 hrs)Uses toluene/ethyl acetate. Excellent for bulk water removal without chemical additives[3][4].
Vacuum Desiccation SolidLow (Surface moisture)Slow (Days)Safe for temperature-sensitive solids. Best paired with P₂O₅ in a sealed chamber[1].

III. Mechanistic Workflows & Visualizations

Drying Strategy Decision Tree

Depending on the physical state of your amino alcohol, the thermodynamic approach to removing water changes.

Drying_Strategy Start Amino Alcohol State Liquid Liquid (e.g., Ethanolamine) Start->Liquid Solid Solid (e.g., TRIS, Serinol) Start->Solid MS 4A Molecular Sieves (Room Temp, 24h) Liquid->MS Routine Use CaH2 CaH2 Distillation (Rigorous/Ultra-dry) Liquid->CaH2 Synthesis Grade Azeo Azeotropic Distillation (Toluene/Ethyl Acetate) Solid->Azeo High Moisture/Clumped Vac Vacuum Desiccation (Trace Moisture) Solid->Vac Surface Moisture

Caption: Decision matrix for selecting the optimal dehydration methodology based on physical state.

Karl Fischer Titration pH Dependency

This diagram illustrates the causality behind dragging endpoints in unbuffered titrations.

KF_Mechanism Amine Alkaline Amino Alcohol Added to KF Cell pH_High pH > 8 (Unbuffered) Amine->pH_High Default Solvent pH_Opt pH 5-7 (Salicylic/Benzoic Acid) Amine->pH_Opt Add Buffer SideRxn Iodine Disproportionation (Dragging Endpoint Error) pH_High->SideRxn Success Stoichiometric KF Reaction (Accurate H2O Quant) pH_Opt->Success

Caption: Mechanistic pathway of Karl Fischer titration errors induced by alkaline amino alcohols.

IV. Validated Experimental Protocols

Protocol A: Activation and Application of 4Å Molecular Sieves (For Liquids)

Self-Validating Principle: Sieves absorb water reversibly. If not properly activated, they act as a source of contamination rather than a desiccant.

  • Activation: Place 4Å molecular sieve beads in a vacuum oven or a round-bottom flask connected to a high vacuum line.

  • Heat the sieves to 300°C under vacuum (< 1 mmHg) for a minimum of 4 hours to drive off adsorbed water.

  • Allow the sieves to cool to room temperature while still under vacuum or under a dry Argon atmosphere.

  • Application: Add the activated sieves to the liquid amino alcohol at a ratio of 5% to 10% weight/volume (w/v).

  • Seal the vessel under Argon and allow it to stand for 12 to 24 hours. Decant the dry liquid via cannula transfer prior to use.

Protocol B: Buffered Volumetric Karl Fischer Titration (For Quantification)

Self-Validating Principle: By utilizing a two-component reagent system buffered with a non-esterifying acid, the pH is locked in the ideal stoichiometric range (pH 5-7).

  • Solvent Preparation: Add 30 mL of a two-component KF solvent (containing sulfur dioxide and a base like imidazole) into the titration cell[2].

  • Buffering: Add 5-10 grams of dry Salicylic Acid or Benzoic Acid directly to the solvent to suppress the alkalinity of the incoming sample.

  • Pre-Titration: Start the titrator to titrate the solvent medium to absolute dryness (stabilization of drift).

  • Sample Injection: Draw the amino alcohol into a gas-tight syringe. Weigh the syringe accurately.

  • Inject the sample through the septum into the buffered KF cell. Re-weigh the empty syringe to determine the exact sample mass via difference.

  • Execute the titration to a fast endpoint. The buffered environment will prevent iodine disproportionation, yielding an accurate moisture percentage.

Protocol C: Azeotropic Distillation (For Clumped/Wet Solids)

Self-Validating Principle: Water and toluene form a minimum-boiling azeotrope (boiling point ~85°C). By continuously boiling the mixture, water is carried into the vapor phase at a temperature lower than the boiling point of pure water, preventing thermal degradation of the amino alcohol.

  • Place the wet, solid amino alcohol into a round-bottom flask.

  • Cover the solid with anhydrous toluene (or ethyl acetate if toluene is incompatible)[3][4].

  • Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Heat the mixture to a vigorous boil. The water-toluene azeotrope will vaporize, condense, and fall into the Dean-Stark trap.

  • Because water is denser than toluene and immiscible, it will phase-separate at the bottom of the trap, while the dry toluene overflows back into the reaction flask[4].

  • The drying is complete when no more water droplets accumulate in the trap and the condensate is completely clear[4].

  • Remove the solvent via rotary evaporation under reduced pressure to recover the free-flowing, dry amino alcohol solid.

V. References

  • Mettler Toledo. "What Is Karl Fischer Titration?" mt.com. Available at:[Link]

  • Boekel Scientific. "Lab Desiccator Guide | What Is A Desiccator?" boekelsci.com. Available at:[Link]

  • Morgan, Arthur I. Jr. "US3298109A - Azeotropic drying process." Google Patents. Available at:

  • ResearchGate. "What is the procedure to reduce the moisture content of a Ru/C sample?" researchgate.net. Available at:[Link]

  • Burfield, D.R. "Advanced Practical Organic Chemistry - Purification and Drying of Solvents." Chulalongkorn University (chula.ac.th). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-(aminomethyl)-4-methylcyclohexan-1-ol

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for elucidating molecular structures. A molecule's mass spectrum provides a unique fingerprint, a pattern of fra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for elucidating molecular structures. A molecule's mass spectrum provides a unique fingerprint, a pattern of fragments that, when expertly interpreted, reveals its atomic composition and connectivity. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(aminomethyl)-4-methylcyclohexan-1-ol, a substituted cyclic amino alcohol. By dissecting its fragmentation behavior and comparing it with related structures, we aim to provide a robust framework for the structural analysis of this and similar compounds.

The structural complexity of 1-(aminomethyl)-4-methylcyclohexan-1-ol, featuring a tertiary alcohol, a primary amine, and a substituted cyclohexane ring, gives rise to a rich and informative fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification in complex matrices. This guide will delve into the characteristic fragmentation mechanisms, present a comparative analysis with analogous compounds, and provide a detailed experimental protocol for acquiring such data.

The Foundational Principles: Fragmentation of Alcohols and Amines

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[1][2] For 1-(aminomethyl)-4-methylcyclohexan-1-ol, the two key functional groups, the hydroxyl (-OH) and the aminomethyl (-CH₂NH₂), will heavily influence the fragmentation pathways.

Alcohols typically undergo two primary fragmentation reactions under EI conditions: alpha-cleavage and dehydration.[3] Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion. Dehydration is the loss of a water molecule (M-18), a common feature in the mass spectra of alcohols.[4]

Amines are characterized by a dominant alpha-cleavage pathway, where the C-C bond adjacent to the nitrogen atom is cleaved.[3][5][6] This results in the formation of a resonance-stabilized iminium ion, which often corresponds to the base peak in the spectrum.[7][8] A key characteristic for compounds with an odd number of nitrogen atoms, like our target molecule, is the Nitrogen Rule , which states that the molecular ion will have an odd mass-to-charge (m/z) ratio.[8][9]

Predicted Fragmentation Pathways of 1-(aminomethyl)-4-methylcyclohexan-1-ol

The molecular ion of 1-(aminomethyl)-4-methylcyclohexan-1-ol (m/z = 157) is expected to be subjected to a series of competing fragmentation reactions. The following pathways are predicted based on established fragmentation principles.

fragmentation_pathways cluster_alpha_cleavage Alpha-Cleavage cluster_dehydration Dehydration cluster_amine_fragmentation Amine Fragmentation M M+• 1-(aminomethyl)-4-methylcyclohexan-1-ol m/z 157 F1 Loss of •CH₂NH₂ m/z 127 M->F1 -•CH₂NH₂ F2 Loss of •C₅H₁₀CH₃ m/z 58 M->F2 -•C₅H₁₀CH₃ F3 Loss of •C₂H₅ m/z 128 M->F3 Ring Cleavage F4 [M-H₂O]+• m/z 139 M->F4 -H₂O F5 [CH₂=NH₂]+ m/z 30 M->F5 α-cleavage at amine

Figure 1. Predicted major fragmentation pathways for 1-(aminomethyl)-4-methylcyclohexan-1-ol.

A key fragmentation pathway for aliphatic amines is the cleavage of the α-C-C bond to form a stable CH₂NH₂⁺ ion.[6] For primary amines with an unbranched α-carbon, this results in a characteristic peak at m/z 30.[8] Another significant fragmentation for alcohols is the loss of a water molecule.[4] Cyclic alcohols, in particular, can also exhibit a complex ring cleavage, sometimes resulting in a peak at m/z 57.[10]

A Comparative Analysis: Dissecting the Structural Contributions

To better understand the influence of each structural component on the overall fragmentation pattern, it is instructive to compare the predicted spectrum of 1-(aminomethyl)-4-methylcyclohexan-1-ol with those of simpler, related molecules.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Proposed Structures Distinguishing Features
4-methylcyclohexanol 11499 ([M-CH₃]⁺), 96 ([M-H₂O]⁺˙), 81, 71, 57Prominent water loss; characteristic fragments of a substituted cyclohexane ring.
1-aminomethylcyclohexan-1-ol 143125 ([M-H₂O]⁺˙), 113 ([M-CH₂NH₂]⁺), 30 ([CH₂NH₂]⁺)Presence of m/z 30 peak from the aminomethyl group; water loss.
1-(aminomethyl)-4-methylcyclohexan-1-ol 157139 ([M-H₂O]⁺˙), 127 ([M-CH₂NH₂]⁺), 58, 30 ([CH₂NH₂]⁺)Combination of fragments from both the substituted ring and the amino alcohol functional groups. Odd molecular ion due to the nitrogen rule.

This comparative approach allows for the assignment of specific fragment ions to particular structural motifs. For instance, the presence of a peak at m/z 30 is a strong indicator of a primary aminomethyl group. The loss of 18 amu (H₂O) is characteristic of the hydroxyl group. The remaining fragments can then be attributed to the cleavage of the substituted cyclohexane ring.

Experimental Protocol for Mass Spectrometry Analysis

To acquire high-quality mass spectra for these compounds, a standardized experimental approach is essential. The following protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis P1 Dissolve sample in appropriate solvent (e.g., methanol, dichloromethane) P2 Prepare a dilute solution (e.g., 1-10 µg/mL) P1->P2 GC_col GC Column: DB-5ms or equivalent P2->GC_col GC_prog Oven Program: Initial 50°C, ramp to 300°C GC_col->GC_prog MS_ion Ionization: Electron Ionization (EI) at 70 eV GC_prog->MS_ion MS_scan Mass Range: m/z 30-400 MS_ion->MS_scan D1 Identify molecular ion peak MS_scan->D1 D2 Analyze fragmentation pattern D1->D2 D3 Compare with library spectra and predicted pathways D2->D3

Figure 2. General workflow for GC-MS analysis of cyclic amino alcohols.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analytical standard.

    • Dissolve the standard in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to create a stock solution.

    • Perform a serial dilution to obtain a final working concentration of approximately 1-10 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 10°C/min.

      • Final hold: Hold at 300°C for 5 minutes.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak (M⁺˙). For 1-(aminomethyl)-4-methylcyclohexan-1-ol, this should be at an odd m/z value.

    • Identify major fragment ions and propose their structures based on known fragmentation mechanisms.

    • Compare the observed spectrum with spectral libraries (e.g., NIST) and the predicted fragmentation patterns outlined in this guide.

Conclusion

The interpretation of mass spectra is a skill that blends theoretical knowledge with empirical observation. While no direct experimental spectrum for 1-(aminomethyl)-4-methylcyclohexan-1-ol was found in the public domain for this guide, a robust prediction of its fragmentation pattern can be made by applying the well-established principles of mass spectrometry for alcohols and amines. By understanding the characteristic alpha-cleavages, dehydration reactions, and the influence of the cyclic structure, researchers can confidently approach the identification and structural elucidation of this and related novel compounds. The comparative methodology and detailed experimental protocol provided herein serve as a valuable resource for scientists and professionals in the field of chemical analysis and drug development.

References

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • OpenOChem Learn. MS Fragmentation. [Link]

  • ResearchGate. EI Mass spectrum of the TMS derivative of cyclohexanol (3). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

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